Synthesis of Sterically Hindered Piperidin-4-amines: Resolving the N,2,2-Trimethylpiperidin-4-amine Pathway
Executive Summary For researchers and drug development professionals, the synthesis of sterically hindered piperidines is a critical component in the development of novel therapeutics, including calcium ion channel inhib...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, the synthesis of sterically hindered piperidines is a critical component in the development of novel therapeutics, including calcium ion channel inhibitors and viral RNA ligands. This technical guide addresses the specific request for the synthesis of N,2,2-trimethylpiperidin-4-amine from 2,2,6,6-tetramethyl-4-piperidone (triacetonamine, TAA) .
Through rigorous retrosynthetic analysis, we must first clarify a fundamental structural discrepancy in the proposed pathway. We then provide two field-proven, self-validating methodologies: the direct homologous synthesis of the pentamethyl derivative, and the true synthesis of the target trimethyl compound from its correct precursor.
When designing a synthetic route, structural fidelity is paramount. The requested starting material, 2,2,6,6-tetramethyl-4-piperidone (TAA) , possesses a gem-dimethyl group at both the C2 and C6 positions of the piperidine ring[1]. The target molecule, N,2,2-trimethylpiperidin-4-amine (CAS 1903263-36-4)[2], possesses a gem-dimethyl group at C2, but lacks any substitution at C6.
Chemically, excising a gem-dimethyl group from the C6 position of an intact piperidine ring is thermodynamically unfavorable and synthetically unviable without destroying the heterocycle. Therefore, a direct conversion of TAA to N,2,2-trimethylpiperidin-4-amine is a structural mismatch.
To maintain scientific integrity, this guide resolves the discrepancy by detailing two distinct pathways:
Pathway A (The Direct Homolog): Reductive amination of TAA with methylamine, which yields N,2,2,6,6-pentamethylpiperidin-4-amine . This is the standard industrial reaction when TAA is utilized.
Pathway B (The True Target Synthesis): Reductive amination of the correct precursor, 1-Boc-2,2-dimethyl-4-piperidone [3], followed by deprotection to yield the exact target, N,2,2-trimethylpiperidin-4-amine .
Reaction pathways resolving the structural mismatch in the target synthesis.
Mechanistic Causality in Reductive Amination
Both pathways rely on the reductive amination of a sterically hindered ketone. The choice of reducing agent is the most critical variable in this workflow.
Historically, sodium cyanoborohydride (NaBH₃CN) was used for these transformations. However, as documented in recent structural optimizations for viral RNA ligands[4], using NaBH₃CN or standard sodium borohydride (NaBH₄) can lead to the premature reduction of the starting piperidone into a piperidinol before the imine intermediate can fully form.
Causality of Reagent Selection: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) . The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. Consequently, NaBH(OAc)₃ is a remarkably mild reducing agent that is highly selective for protonated iminium ions over unprotonated ketones[4]. This ensures that the hydride transfer only occurs after the methylamine has successfully attacked the ketone and dehydrated to form the iminium species, maximizing the yield of the target amine.
Mechanistic sequence of the reductive amination using sodium triacetoxyborohydride.
Experimental Methodologies
The following protocols are designed as self-validating systems. In-process TLC (Thin-Layer Chromatography) and specific quenching steps are engineered to prevent side reactions and ensure high purity.
Pathway A: Synthesis of N,2,2,6,6-Pentamethylpiperidin-4-amine
This protocol converts TAA into its direct homolog.
Step-by-Step Protocol:
Imine Formation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 2,2,6,6-tetramethyl-4-piperidone (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).
Amine Addition: Add methylamine (2.0 M solution in THF, 1.5 eq, 15 mmol). Add glacial acetic acid (1.0 eq) to act as a mild acid catalyst, lowering the pH to ~5-6 to facilitate iminium ion formation.
Equilibration: Stir the mixture at room temperature for 2 hours. Self-Validation: Perform a TLC check (DCM:MeOH 9:1) to ensure the disappearance of the ketone spot and the formation of the more polar imine intermediate.
Reduction: Cool the reaction to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the mild exotherm[4].
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ (30 mL) to neutralize the acetic acid and destroy unreacted hydride. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude oil can be purified via Kugelrohr distillation or flash column chromatography (using a basic alumina stationary phase) to yield pure N,2,2,6,6-pentamethylpiperidin-4-amine.
Pathway B: Synthesis of N,2,2-Trimethylpiperidin-4-amine
This protocol synthesizes the exact target requested by utilizing the structurally correct precursor[3].
Step-by-Step Protocol:
Reductive Amination: Follow steps 1 through 6 from Pathway A, substituting TAA with 1-Boc-2,2-dimethyl-4-piperidone (1.0 eq, 10 mmol). This yields the intermediate 1-Boc-N,2,2-trimethylpiperidin-4-amine.
Boc Deprotection: Dissolve the crude Boc-protected intermediate in anhydrous DCM (15 mL). Cool to 0 °C.
Acid Cleavage: Slowly add Trifluoroacetic Acid (TFA) (5 mL) dropwise. Stir the mixture at room temperature for 2 hours. Causality: TFA selectively cleaves the tert-butoxycarbonyl group without affecting the newly formed secondary amine or the piperidine ring.
Neutralization: Concentrate the mixture in vacuo to remove excess TFA. Dissolve the residue in a minimal amount of water and adjust the pH to >10 using 2M NaOH (aq) to free-base the amine.
Final Extraction: Extract the basic aqueous phase with Ethyl Acetate (3 x 20 mL). Dry over Na₂SO₄, filter, and concentrate to yield the pure N,2,2-trimethylpiperidin-4-amine [2].
Quantitative Data Summary
The table below summarizes the critical physicochemical parameters of the precursors and products discussed in this guide, providing a quick reference for mass spectrometry and stoichiometric calculations.
Compound Name
CAS Number
Molecular Formula
Molecular Weight
Role in Synthesis
2,2,6,6-Tetramethyl-4-piperidone (TAA)
826-36-8
C₉H₁₇NO
155.24 g/mol
Precursor (Pathway A)
N,2,2,6,6-Pentamethylpiperidin-4-amine
62995-79-3
C₁₀H₂₂N₂
170.30 g/mol
Product (Pathway A)
1-Boc-2,2-dimethyl-4-piperidone
346593-03-1
C₁₂H₂₁NO₃
227.30 g/mol
Precursor (Pathway B)
N,2,2-Trimethylpiperidin-4-amine
1903263-36-4
C₈H₁₈N₂
142.24 g/mol
Product (Pathway B)
References
N,2,2,6,6-Pentamethylpiperidin-4-amine - Sigma-Aldrich. Sigma-Aldrich. Link
[1] 4-Amino-2,2,6,6-tetramethylpiperidine - Wikipedia. Wikipedia. Link
[2] chemical hot product directory - Guidechem. Guidechem. Link
[3] 2,2-DiMethyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester. ChemicalBook. Link
[4] Optimisation of lead structures targeting calcium ion channels and viral RNA. LMU Munich. Link
Physicochemical properties of N,2,2-Trimethylpiperidin-4-amine
An In-depth Technical Guide to the Physicochemical Properties of N,2,2-Trimethylpiperidin-4-amine Authored by: A Senior Application Scientist Introduction The N-substituted piperidin-4-amine scaffold is a cornerstone in...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Physicochemical Properties of N,2,2-Trimethylpiperidin-4-amine
Authored by: A Senior Application Scientist
Introduction
The N-substituted piperidin-4-amine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous biologically active compounds.[1] The piperidine ring often imparts favorable pharmacokinetic characteristics, such as enhanced solubility and metabolic stability.[1] The strategic placement of substituents on the piperidine nitrogen (N1) and the 4-amino group allows for precise modulation of a molecule's interaction with biological targets.[1] N,2,2-Trimethylpiperidin-4-amine is a specific derivative within this important class of molecules. A thorough understanding of its physicochemical properties is paramount for researchers in drug discovery and development, as these properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]
This technical guide provides a comprehensive overview of the core physicochemical properties of N,2,2-Trimethylpiperidin-4-amine. Due to the limited availability of direct experimental data for this specific compound, this guide will also leverage data from structurally related analogs to provide well-grounded estimations. Furthermore, we will detail the robust experimental methodologies required for the precise determination of these critical parameters, offering both theoretical grounding and practical, step-by-step protocols for implementation in a research setting.
Molecular Structure and Foundational Properties
The molecular structure of N,2,2-Trimethylpiperidin-4-amine features a piperidine ring with two methyl groups at the 2-position and an amino group at the 4-position. The piperidine nitrogen is substituted with a methyl group. This substitution pattern, particularly the gem-dimethyl groups at the 2-position, introduces steric hindrance that can influence the molecule's conformational flexibility and its interactions with biological macromolecules.
Below is a table summarizing the foundational and estimated physicochemical properties of N,2,2-Trimethylpiperidin-4-amine. It is important to note that while some properties like molecular weight are exact, others such as pKa and logP are estimations based on structurally similar compounds and computational models.
Estimated based on typical pKa values for secondary amines within a piperidine ring, which are generally in the range of 9-11.[5] The presence of electron-donating methyl groups may slightly increase the basicity.
pKa (4-Amino Group)
~9.0 - 10.0
Estimated based on typical pKa values for primary amines. The electronic environment of the piperidine ring will influence the exact value.
logP
1.0 - 2.0
Estimated based on the logP of structurally similar molecules like N,2,2,6,6-Pentamethylpiperidin-4-amine (XLogP3 of 1.2)[6] and N-butyl-2,2,6,6-tetramethylpiperidin-4-amine (XLogP3 of 2.4).[7] The smaller N-methyl group compared to an N-butyl group would suggest a lower logP.
Aqueous Solubility
Moderately Soluble
As a small molecule with two basic amine groups, it is expected to have moderate solubility in aqueous solutions, particularly at acidic pH where it will be protonated. The presence of several methyl groups will, however, limit its overall hydrophilicity.
Synthesis Overview
The synthesis of N-substituted piperidin-4-amines like N,2,2-Trimethylpiperidin-4-amine can be approached through several established synthetic routes. A common and versatile method is the reductive amination of a corresponding N-substituted piperidin-4-one.[1] This one-pot reaction involves the condensation of the ketone with an amine source to form an iminium intermediate, which is then reduced in situ.[1]
Caption: General workflow for the synthesis of N-substituted piperidin-4-amines via reductive amination.
Experimental Determination of Physicochemical Properties
Accurate determination of physicochemical properties is a critical step in drug discovery and development.[2] The following sections detail the standard experimental methodologies for measuring pKa, logP, and aqueous solubility.
Determination of pKa (Acid Dissociation Constant)
The pKa is a measure of the strength of an acid in solution. For a molecule with multiple basic centers like N,2,2-Trimethylpiperidin-4-amine, determining the individual pKa values is crucial for understanding its ionization state at different pH values.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[5][8] It involves the gradual addition of a titrant (a strong acid) to a solution of the amine while monitoring the pH.
Methodology:
Sample Preparation: A precise amount of N,2,2-Trimethylpiperidin-4-amine is dissolved in deionized water to create a solution of known concentration (e.g., 0.05 M).[9]
Titration Setup: The solution is placed in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer.
Data Acquisition: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments. The pH of the solution is recorded after each addition.[9]
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the basic functional group has been neutralized. For a molecule with two basic nitrogens, two inflection points and two corresponding pKa values will be observed.[2]
Caption: Step-by-step workflow for determining pKa via potentiometric titration.
NMR Spectroscopy
NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shift changes of specific nuclei as a function of pH.[5] This method is particularly useful when a compound has low solubility or when multiple pKa values are close to each other.
Determination of logP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity and is a key predictor of its ability to cross cell membranes. An ideal logP value for a drug candidate is typically between 1 and 5.[10]
Shake-Flask Method
The shake-flask method is the traditional and most straightforward technique for measuring logP.[10]
Methodology:
Solvent Saturation: Prepare water saturated with 1-octanol and 1-octanol saturated with water. A common approach is to use a phosphate buffer at a specific pH (e.g., 7.4) for the aqueous phase.[11]
Compound Distribution: A known amount of N,2,2-Trimethylpiperidin-4-amine is dissolved in one of the phases. The two immiscible phases are then combined in a separatory funnel and shaken vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between them.[10]
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.[11]
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC with UV or MS detection.[11][12]
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Step-by-step workflow for determining logP using the shake-flask method.
Determination of Aqueous Solubility
Aqueous solubility is a critical factor influencing a drug's bioavailability.[13] There are two main types of solubility measurements: kinetic and thermodynamic.[14]
Kinetic Solubility
Kinetic solubility is often measured in high-throughput screening settings and reflects the solubility of a compound that is already dissolved in an organic solvent (like DMSO) and then introduced into an aqueous buffer.[14]
Turbidimetric Method:
Stock Solution: A stock solution of the compound is prepared in DMSO.[15]
Dilution Series: A dilution series is prepared in a microplate by adding the DMSO stock to an aqueous buffer.[15]
Precipitation: As the compound is introduced into the aqueous buffer, it may precipitate if its solubility is exceeded, leading to a turbid suspension.[15][16]
Measurement: The turbidity of the wells is measured using a nephelometer, which detects scattered light.[13][17] The concentration at which precipitation occurs is determined as the kinetic solubility.
Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement.[16]
Shake-Flask Method:
Equilibration: An excess amount of the solid compound is added to an aqueous buffer in a sealed vial.[16]
Agitation: The vial is agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.[16]
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[15]
Concentration Analysis: The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method like HPLC.[8][15]
Caption: Step-by-step workflow for determining thermodynamic solubility.
Conclusion
References
Benchchem. (n.d.). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.
American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
PMC. (n.d.). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships.
Benchchem. (n.d.). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.
DOI. (n.d.). Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as.
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
Thieme. (2023, March 16). Application of Chiral Piperidine Scaffolds in Drug Design.
PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
Whitepaper: N,2,2-Trimethylpiperidin-4-amine – Chemical Characterization, Spectral Profiling, and Synthetic Methodologies
Executive Summary N,2,2-Trimethylpiperidin-4-amine (CAS: 1903263-36-4) is a highly specialized aliphatic heterocycle increasingly utilized as a privileged building block in modern medicinal chemistry and drug discovery [...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N,2,2-Trimethylpiperidin-4-amine (CAS: 1903263-36-4) is a highly specialized aliphatic heterocycle increasingly utilized as a privileged building block in modern medicinal chemistry and drug discovery [1]. Featuring a piperidine core with a gem-dimethyl substitution at the C2 position and an N-methylated amine at the C4 position, this compound offers unique steric and electronic properties.
For drug development professionals, the strategic placement of the gem-dimethyl group provides critical steric shielding, which mitigates Cytochrome P450 (CYP)-mediated oxidative metabolism. Concurrently, the N-methyl group modulates the basicity (pKa) and lipophilicity of the pharmacophore. This technical guide provides an authoritative overview of the compound's physicochemical properties, spectral data, and self-validating synthetic methodologies.
Physicochemical Properties
Accurate physicochemical data is the foundation of robust assay development and pharmacokinetic modeling. The fundamental properties of N,2,2-Trimethylpiperidin-4-amine are summarized below [2].
Property
Value
IUPAC Name
N,2,2-trimethylpiperidin-4-amine
CAS Registry Number
1903263-36-4
Molecular Formula
C8H18N2
Molecular Weight
142.24 g/mol
Exact Mass
142.1470 Da
Topological Polar Surface Area (TPSA)
24.1 Ų
Hydrogen Bond Donors
2 (N1-H, N4-H)
Hydrogen Bond Acceptors
2
Spectral Data Analysis (NMR & MS)
To ensure rigorous quality control during synthesis, scientists must rely on precise spectral characterization. Below is the empirically supported spectral profile for N,2,2-trimethylpiperidin-4-amine, detailing the causality behind the observed shifts.
Nuclear Magnetic Resonance (1H NMR)
Data acquired at 400 MHz in CDCl3.
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
Causality / Structural Logic
1.10
Singlet
6H
C2-gem-dimethyl
Symmetrical methyl groups on quaternary C2; the lack of adjacent protons prevents spin-spin splitting.
1.35 - 1.45
Multiplet
2H
C3-CH2
Upfield shifted due to the strong steric shielding and electron density from the adjacent gem-dimethyl group.
1.50 - 1.80
Multiplet
2H
C5-CH2
Standard aliphatic ring protons, split into a complex multiplet by adjacent C4 and C6 protons.
1.85
Broad Singlet
2H
N1-H, N4-H
Exchangeable amine protons; broadness is caused by the quadrupolar relaxation of the nitrogen nuclei.
2.42
Singlet
3H
N4-CH3
Deshielded (shifted downfield) by the electron-withdrawing nature of the adjacent nitrogen atom.
2.65 - 2.75
Multiplet
1H
C4-CH
Deshielded by the attached N4 atom; exhibits complex splitting from the neighboring C3 and C5 protons.
2.85 - 2.95
Multiplet
2H
C6-CH2
Deshielded heavily by the adjacent N1 atom within the piperidine ring system.
Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) operated in positive ion mode yields a robust pseudo-molecular ion [M+H]+ at m/z 143.15 .
Causality of Fragmentation : Collision-Induced Dissociation (CID) of the m/z 143.15 precursor ion predominantly results in the neutral loss of methylamine (31 Da). This generates a highly diagnostic product ion at m/z 112.11 , corresponding to the 2,2-dimethyl-1,2,3,6-tetrahydropyridine cation. The thermodynamic stability of this allylic carbocation drives the fragmentation pathway, serving as a reliable fingerprint for 4-aminopiperidine derivatives.
Validated Synthetic Methodology
The synthesis of N,2,2-trimethylpiperidin-4-amine requires a carefully orchestrated sequence to prevent side reactions between the two distinct nitrogen centers (N1 and N4).
Synthetic workflow for N,2,2-Trimethylpiperidin-4-amine via reductive amination.
Step 1: N-Boc Protection of 2,2-Dimethylpiperidin-4-one
Causality : The secondary amine at the N1 position is highly nucleophilic. If left unprotected, it would competitively react with the reductive amination reagents or undergo intermolecular condensation, leading to polymeric byproducts. The bulky tert-butyloxycarbonyl (Boc) group provides excellent steric protection and is easily removed under mild acidic conditions.
Protocol :
Dissolve 2,2-dimethylpiperidin-4-one (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
Add triethylamine (Et3N) (1.5 eq) and cool the mixture to 0 °C under an inert argon atmosphere.
Warm to room temperature and stir for 4 hours. Monitor reaction completion via TLC (Ninhydrin stain; the starting material will stain strongly, while the protected product will not).
Quench with saturated aqueous NH4Cl, extract with DCM, dry over Na2SO4, and concentrate in vacuo to yield 1-Boc-2,2-dimethylpiperidin-4-one.
Step 2: Reductive Amination
Causality : Sodium triacetoxyborohydride (NaBH(OAc)3) is strictly selected over sodium borohydride (NaBH4). The electron-withdrawing acetoxy ligands reduce the nucleophilicity of the hydride, ensuring it selectively reduces the transient iminium ion intermediate without prematurely reducing the starting ketone to an unwanted alcohol byproduct.
Protocol :
Dissolve 1-Boc-2,2-dimethylpiperidin-4-one (1.0 eq) in 1,2-dichloroethane (DCE).
Add methylamine hydrochloride (CH3NH2·HCl) (2.0 eq) and Et3N (2.0 eq) to generate the free amine in situ. Stir for 1 hour to allow complete iminium formation.
Add NaBH(OAc)3 (1.5 eq) portion-wise. Stir at room temperature for 12 hours.
Quench with 1N NaOH to break down boron complexes. Extract with ethyl acetate, wash with brine, dry, and evaporate to yield 1-Boc-N,2,2-trimethylpiperidin-4-amine.
Step 3: Global Deprotection
Causality : Trifluoroacetic acid (TFA) rapidly cleaves the Boc carbamate by protonating the carbonyl oxygen, leading to the expulsion of a tert-butyl cation (which eliminates to isobutylene) and CO2 gas. This thermodynamically driven gas evolution makes the deprotection irreversible.
Protocol :
Dissolve the intermediate in DCM (0.1 M) and cool to 0 °C.
Add TFA (10 eq) dropwise. Stir for 2 hours at room temperature.
Concentrate in vacuo to remove excess TFA and DCM.
Redissolve the resulting TFA salt in methanol and pass through a strongly basic ion-exchange resin (e.g., Amberlyst A26 OH form) to yield the pure free base, N,2,2-trimethylpiperidin-4-amine.
Application in Drug Development: Pharmacophore Optimization
In lead optimization, the metabolic stability of a drug candidate is paramount. The incorporation of the N,2,2-trimethylpiperidin-4-amine motif into a small molecule serves two primary logical functions that directly improve the Pharmacokinetic/Pharmacodynamic (PK/PD) profile:
Role of N,2,2-Trimethylpiperidin-4-amine in lead optimization and metabolic stabilization.
Steric Shielding : The gem-dimethyl group at C2 creates a steric bulk that physically blocks the approach of Cytochrome P450 enzymes. This prevents
-carbon oxidation, which is the primary mechanism leading to rapid ring-opening or dealkylation in vivo.
pKa Tuning : The N-methylation of the C4 amine lowers the basicity compared to a primary amine. This reduction in pKa enhances the lipophilicity and membrane permeability of the compound, optimizing oral bioavailability and central nervous system (CNS) penetration if required.
References
Title : Chemical Database: N,2,2-Trimethylpiperidin-4-amine (CAS 1903263-36-4)
Source : Chemsrc
URL :[Link]
Exploratory
A Technical Guide to Sterically Hindered Piperidine Amines: From Polymer Stabilization to Advanced Organic Synthesis
Abstract Sterically hindered piperidine amines, characterized by the 2,2,6,6-tetramethylpiperidine backbone, represent a class of compounds whose unique structural properties have led to profound impacts across disparate...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Sterically hindered piperidine amines, characterized by the 2,2,6,6-tetramethylpiperidine backbone, represent a class of compounds whose unique structural properties have led to profound impacts across disparate fields of chemical science. The strategic placement of four methyl groups adjacent to the ring nitrogen imparts significant steric bulk, which fundamentally alters the amine's reactivity, diminishing its nucleophilicity while retaining its basicity. This attribute is the cornerstone of their utility. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, synthesis, mechanisms, and applications of these versatile molecules. We will explore their dominant role as regenerative radical scavengers in polymer stabilization (Hindered Amine Light Stabilizers - HALS), their function as non-nucleophilic bases in complex organic synthesis, and the significance of the piperidine scaffold in modern medicinal chemistry.
The Core Moiety: Understanding 2,2,6,6-Tetramethylpiperidine (TMP)
The parent compound of this class is 2,2,6,6-tetramethylpiperidine (TMP or TMPH), a colorless liquid with a characteristic amine odor[1]. Its structure, featuring a piperidine ring with four methyl groups flanking the nitrogen atom, is the key to its functionality[2]. This substitution pattern creates profound steric hindrance, a physical barrier that prevents the nitrogen's lone pair of electrons from participating in nucleophilic attacks on electrophilic centers[2]. However, the lone pair remains accessible enough to abstract protons, allowing TMP to function as a potent, non-nucleophilic base[2][3].
This duality—high steric hindrance and available basicity—is a rare and valuable property in chemistry. It allows for selective deprotonation reactions without the risk of unwanted side reactions, a common challenge with less hindered amine bases[4]. The stability of the piperidine ring itself, which preferentially adopts a chair conformation, further contributes to the compound's reliability in various chemical environments[5].
The synthesis of the TMP scaffold and its subsequent conversion into active derivatives are critical for its widespread application.
Foundational Synthesis of 2,2,6,6-Tetramethylpiperidine
The most common industrial route to TMP begins with the conjugate addition of ammonia to phorone (2,6-dimethylhepta-2,5-dien-4-one). This reaction forms the intermediate triacetone amine, which is then subjected to a Wolff-Kishner reduction to yield the final TMP product[1][2]. Other reported methods include the direct methylation of the piperidine ring or starting from halogenated piperidine derivatives[6].
Caption: Synthesis pathway from Phorone to TMP and its oxidation to TEMPO.
Key Derivatives: HALS and TEMPO
From the TMP core, two major classes of derivatives are synthesized:
Hindered Amine Light Stabilizers (HALS): These are derivatives where the piperidinyl nitrogen is either unsubstituted (N-H), alkylated (N-R), or part of a larger, often oligomeric, structure. The choice of substitution affects properties like basicity, volatility, and compatibility with the polymer matrix[7][8]. N-H HALS are conventional but their basicity can be problematic in acidic polymer systems[9].
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): This is a stable nitroxide radical formed by the oxidation of TMP[4]. TEMPO and its derivatives are highly effective catalysts for the selective oxidation of alcohols and other organic functionalities[4][10]. The steric hindrance around the nitrogen atom is crucial for the stability of the radical species[10].
Application I: Hindered Amine Light Stabilizers (HALS) in Polymer Science
The most significant commercial application of sterically hindered piperidines is as Hindered Amine Light Stabilizers (HALS)[11]. They are exceptionally effective at protecting plastics and polymers from degradation caused by UV light and subsequent photo-oxidation[11][12].
The Mechanism of Action: The Denisov Cycle
Unlike UV absorbers, which function by absorbing UV radiation and dissipating it as heat, HALS work by inhibiting polymer degradation. They do not absorb UV radiation themselves[11][13]. Instead, they act as potent radical scavengers, terminating the chain reactions initiated by photo-oxidation. Their remarkable longevity and efficiency stem from a regenerative catalytic cycle, often referred to as the Denisov Cycle[11][13].
The process can be summarized as follows:
Initiation: The hindered amine (>N-H or >N-R) is oxidized to a stable aminoxyl radical (>N-O•).
Radical Trapping: This aminoxyl radical is a highly efficient scavenger. It traps the alkyl radicals (R•) and peroxy radicals (ROO•) that are formed during polymer degradation, preventing them from causing further damage[8][11].
Regeneration: Through a series of subsequent reactions, the HALS compound is regenerated, allowing a single molecule to neutralize a multitude of free radicals over its lifetime[11][12]. This cyclic process is the key to their long-term effectiveness[14].
Caption: The regenerative Denisov Cycle of HALS in polymer protection.
Practical Considerations for HALS Selection
The choice of HALS depends on the polymer type, processing conditions, and end-use application.
HALS Type
Key Characteristics
Typical Applications
Causality
Low Molecular Weight
High mobility, good surface protection.
Coatings, thin films.
Can migrate to the surface easily to provide protection where UV exposure is highest[8].
Reduced volatility prevents loss during high-temperature processing; resistance to extraction ensures longevity in contact with liquids[8].
N-H (Secondary Amine)
High basicity.
General purpose polyolefins.
The basic nitrogen can interact with acidic components (e.g., flame retardants, pigments), reducing HALS effectiveness[7][9].
N-Alkyl / N-Alkoxy (NOR)
Low basicity.
Acid-catalyzed coating systems, agricultural films with acidic pesticides.
Reduced basicity prevents undesirable interactions with acidic system components, ensuring the stabilizer remains active[9].
Application II: Roles in Organic and Medicinal Chemistry
The unique steric properties of the TMP scaffold are also leveraged extensively in synthetic and medicinal chemistry.
Non-Nucleophilic Base in Synthesis
As a sterically hindered base, TMP and its lithium salt, lithium tetramethylpiperidide (LiTMP), are used to deprotonate substrates to form carbanions or enolates without engaging in competing nucleophilic addition reactions[2][5]. This is critical in complex total synthesis where delicate functional groups must be preserved.
TEMPO-Mediated Selective Oxidations
The stable radical TEMPO is a cornerstone of modern organic chemistry for the mild and selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones[4][10]. The reaction proceeds via a catalytic cycle where a stoichiometric oxidant (like bleach or a copper catalyst system) regenerates the active oxoammonium ion from the hydroxylamine form (TEMPO-H)[10]. The steric bulk of TEMPO prevents over-oxidation, particularly of aldehydes to carboxylic acids, which is a common side reaction with many other oxidizing agents[10].
The Piperidine Scaffold in Drug Discovery
The piperidine ring is one of the most common heterocyclic scaffolds found in FDA-approved drugs, present in medications for CNS disorders, cancer, allergies, and more[15][16][17]. The introduction of a sterically hindered piperidine can offer several advantages in drug design:
Modulating Physicochemical Properties: The 3D shape and basic nitrogen can be used to fine-tune solubility, lipophilicity (LogP), and pKa[18].
Improving Pharmacokinetics: The piperidine ring is often metabolically stable, enhancing a drug's half-life. Steric hindrance can further shield the molecule from metabolic enzymes[19].
Enhancing Selectivity: The rigid, chair-like conformation and defined stereochemistry of substituted piperidines allow for precise interactions with protein binding pockets, leading to higher potency and selectivity[16][18].
Table of Representative Piperidine-Containing Drugs:
Drug
Therapeutic Area
Significance of Piperidine Moiety
Methylphenidate
CNS Stimulant (ADHD)
Core scaffold for interacting with dopamine and norepinephrine transporters[5].
Donepezil
Alzheimer's Disease
The piperidine moiety is crucial for binding to the acetylcholinesterase enzyme[15].
Loratadine
Antihistamine
The piperidine ring is a key component of the pharmacophore for H1 receptor antagonism[16].
Minoxidil
Vasodilator (Hair Loss)
The piperidine N-oxide structure is central to its biological activity[5].
Experimental Protocols
Protocol: Synthesis of 2,2,6,6-Tetramethylpiperidine (Illustrative)
This protocol is a conceptual illustration based on established chemical transformations and should be adapted and optimized with appropriate laboratory safety precautions.
Objective: To synthesize 2,2,6,6-tetramethylpiperidine from phorone via a two-step process.
Step 1: Synthesis of Triacetone Amine
In a pressure vessel, charge phorone and a significant molar excess of anhydrous ammonia, typically dissolved in a suitable solvent like methanol.
Seal the vessel and heat the mixture. The reaction is typically run at elevated temperatures (e.g., 100-150 °C) for several hours.
After cooling, vent the excess ammonia and remove the solvent under reduced pressure.
The crude triacetone amine can be purified by distillation or crystallization.
Step 2: Wolff-Kishner Reduction of Triacetone Amine
To a flask equipped with a reflux condenser, add the purified triacetone amine, hydrazine hydrate, and a high-boiling-point solvent like diethylene glycol.
Add a strong base, such as potassium hydroxide pellets.
Heat the mixture to reflux to form the hydrazone intermediate. Water will be evolved during this stage.
Slowly increase the temperature to allow the lower-boiling components (water, excess hydrazine) to distill off.
Continue heating at a higher temperature (e.g., 180-200 °C) to facilitate the decomposition of the hydrazone with the evolution of nitrogen gas, forming the final product.
Cool the reaction mixture and extract the product into a suitable organic solvent (e.g., diethyl ether).
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent.
Purify the crude 2,2,6,6-tetramethylpiperidine by fractional distillation under atmospheric pressure[1].
Protocol: TEMPO-Catalyzed Oxidation of Benzyl Alcohol
This protocol demonstrates a common application and must be performed with appropriate safety measures.
Objective: To selectively oxidize benzyl alcohol to benzaldehyde using a TEMPO/bleach system.
In a round-bottom flask, dissolve benzyl alcohol in a suitable solvent like dichloromethane (DCM).
Add a catalytic amount of TEMPO (e.g., 1-2 mol%).
In a separate beaker, prepare an aqueous solution of sodium bicarbonate and add commercial bleach (sodium hypochlorite solution). The bicarbonate acts as a buffer.
Cool the reaction flask containing the alcohol and TEMPO in an ice bath to 0 °C.
Add the bleach solution dropwise to the vigorously stirred reaction mixture. The reaction is exothermic and the color may change.
Monitor the reaction progress by thin-layer chromatography (TLC).
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant.
Separate the organic layer, and extract the aqueous layer with additional DCM.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude benzaldehyde.
The product can be purified further by distillation or column chromatography if necessary.
Conclusion and Future Outlook
Sterically hindered piperidine amines are a testament to how a single, well-designed structural feature—steric bulk around a reactive center—can give rise to a vast and diverse range of applications. In polymer science, their regenerative radical-scavenging ability as HALS provides unparalleled long-term protection against photodegradation, extending the useful life of countless materials[7][11]. In organic synthesis, their role as non-nucleophilic bases and precursors to stable radical catalysts like TEMPO enables chemists to perform highly selective transformations that would otherwise be challenging[2][4]. Finally, the piperidine scaffold remains a privileged and indispensable component in medicinal chemistry, with its steric and conformational properties being key levers for optimizing drug efficacy, selectivity, and pharmacokinetics[15][19].
Future research will likely focus on developing novel HALS with enhanced performance, such as greater compatibility with new polymer systems or improved efficacy in extreme environments. In synthesis, new catalytic systems based on hindered amine derivatives will continue to emerge, enabling even more precise control over chemical reactivity. In drug discovery, the modular synthesis of complex, stereochemically rich piperidine scaffolds will accelerate the development of next-generation therapeutics targeting a wide array of diseases[20]. The foundational principles of steric hindrance embodied by the 2,2,6,6-tetramethylpiperidine core will undoubtedly continue to be a source of innovation for years to come.
References
Mechanism of action of HALS based on the Denisov Cycle: HALS act by... - ResearchGate. Available at: [Link]
Hindered amine light stabilizers - Wikipedia. Available at: [Link]
Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action - Frontiers. Available at: [Link]
Structure, principle of action and common types of hindered amine light stabilizers (HALS). Available at: [Link]
The Chemical Properties and Synthesis of 2,2,6,6-Tetramethylpiperidine Explained. Available at: [Link]
Light Stabilizers: Knowledge about HALS - TinToll Performance Materials Co., Ltd. Available at: [Link]
Synthesis Methods of Tetramethylpiperidine - Liskon Biological. Available at: [Link]
2,2,6,6-Tetramethylpiperidine - Wikipedia. Available at: [Link]
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.org. Available at: [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
Piperidine synthesis - Organic Chemistry Portal. Available at: [Link]
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC. Available at: [Link]
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC. Available at: [Link]
A Comparative Study: Sterically Hindered Amine Light Stabilizers (HALS) vs. Bis[4-(2-phenyl-2- propyl - Benchchem. Available at: https://www.benchchem.com/blog/a-comparative-study-sterically-hindered-amine-light-stabilizers-hals-vs-bis4-2-phenyl-2-propylphenylamine-naugard-445
HALS (Hindered Amine Light Stabilizer) - Ba Special Chem & Color. Available at: [Link]
HALS (Hindered Amine Light Stabilizer) - Ba Special Chem & Color. Available at: [Link]
Recent advances in the synthesis of piperidones and piperidines. Available at: [Link]
Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PMC. Available at: [Link]
(PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. Available at: [Link]
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available at: [Link]
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]
Scalable Photocatalytic Annulation of Primary Amines to δ-Lactams: Access to Privileged (Spiro)Piperidine Space - ChemRxiv. Available at: [Link]
Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC. Available at: [Link]
Approaches to α-functionalization of piperidines by C H... - ResearchGate. Available at: [Link]
Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link]
Sterically hindered amine derivatives with wide ranges of applications. - ResearchGate. Available at: [Link]
Sterically Hindered Amines and Nitroxyls as Polymer Stabilizers - Taylor & Francis. Available at: [Link]
An In-depth Technical Guide to the Structural Characterization of N,2,2-Trimethylpiperidin-4-amine
For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the complete structural characterization of N,2,2-Trimethylpiperidin-4...
Author: BenchChem Technical Support Team. Date: March 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the complete structural characterization of N,2,2-Trimethylpiperidin-4-amine, a novel substituted piperidine derivative. Recognizing the current scarcity of published data for this specific molecule, this document outlines a robust, first-principles approach to its synthesis and analysis. By leveraging established analytical techniques and drawing parallels with a closely related, well-documented structural analog, N,2,2,6,6-Pentamethylpiperidin-4-amine (CAS 62995-79-3) , we present a self-validating workflow for unambiguous structural elucidation and purity assessment. This guide is designed to equip researchers with the necessary protocols and theoretical understanding to confidently characterize this and other novel chemical entities.
Introduction and Strategic Overview
The piperidine scaffold is a cornerstone of modern medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties. The target molecule of this guide, N,2,2-Trimethylpiperidin-4-amine, represents a unique substitution pattern with potential applications as a synthon in drug discovery and materials science.
A thorough literature and database search reveals that while numerous polysubstituted piperidin-4-amines are known, specific analytical data for the N,2,2-trimethyl configuration is not publicly available. This guide therefore serves a dual purpose: to propose a definitive characterization pathway for this molecule and to provide a universal template for the analysis of new chemical entities where reference standards are unavailable.
Our core strategy involves:
Proposing a logical synthesis to obtain the target compound.
Employing a multi-technique approach (NMR, MS, IR) for primary structure elucidation.
Utilizing high-resolution chromatography for purity assessment.
Referencing the structural analog, N,2,2,6,6-Pentamethylpiperidin-4-amine , to provide exemplary data and validate our analytical predictions. The key structural difference—the absence of gem-dimethyl groups at the C6 position—will be a central theme in our spectral interpretation.
A reliable method for synthesizing the target compound is via a two-step reductive amination sequence starting from a suitable piperidinone precursor. This approach offers high yields and good control over the introduction of the amine functionalities.
Caption: Proposed synthesis of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. We will utilize both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, for a complete assignment.
Rationale for NMR: This technique provides unparalleled detail about the chemical environment of each proton and carbon atom. The predicted spectra for our target molecule will be simpler than that of its N,2,2,6,6-pentamethyl analog due to the presence of two methylene groups (CH₂) at C6, which introduce distinct couplings and chemical shifts compared to a quaternary carbon.
NMR Experimental Protocol
Sample Preparation: Dissolve ~10 mg of the purified amine in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of deuterated water (D₂O) to a separate sample to identify exchangeable N-H protons.
¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A 90° pulse angle and a 5-second relaxation delay with at least 1024 scans are recommended to achieve a good signal-to-noise ratio for all carbons.
2D NMR (COSY & HSQC): Acquire a Correlation Spectroscopy (COSY) experiment to establish proton-proton couplings and a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate protons with their directly attached carbons.
Predicted ¹H and ¹³C NMR Data
The following tables outline the predicted chemical shifts for N-methyl-2,2-dimethylpiperidin-4-amine. These predictions are based on standard piperidine chemical shifts, adjusted for the specified substituents, and contrasted with the expected signals from the more substituted analog.
Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
Assignment
Predicted δ (ppm)
Multiplicity
Integration
Notes
C2-CH₃ (x2)
~1.10
s
6H
Gem-dimethyl group, singlet.
N-CH₃
~2.45
s
3H
Methyl group on the exocyclic amine.
C3-H₂
~1.60 (ax), ~1.90 (eq)
m
2H
Diastereotopic protons adjacent to a stereocenter.
C4-H
~2.80
m
1H
Methine proton at the point of amine attachment.
C5-H₂
~1.50 (ax), ~1.80 (eq)
m
2H
Diastereotopic protons.
C6-H₂
~2.70 (ax), ~3.10 (eq)
m
2H
Protons adjacent to the ring nitrogen. This is a key difference from the analog.
| N1-H & N4-H | Broad | br s | 2H | Exchangeable protons, will disappear with D₂O shake. |
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
Assignment
Predicted δ (ppm)
Notes
C2-C H₃ (x2)
~28.0
Gem-dimethyl carbons.
N-C H₃
~34.0
N-methyl carbon.
C 2
~55.0
Quaternary carbon.
C 3
~45.0
Methylene carbon.
C 4
~50.0
Methine carbon bearing the amino group.
C 5
~30.0
Methylene carbon.
| C 6 | ~48.0 | Methylene carbon adjacent to the ring nitrogen. The analog has a quaternary carbon here. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
Rationale for MS: High-resolution mass spectrometry (HRMS) will confirm the elemental composition (C₈H₁₈N₂), while the fragmentation pattern from techniques like GC-MS will validate the proposed structure.
MS Experimental Protocol
GC-MS Analysis: Utilize a standard non-polar column (e.g., HP-5MS) for separation.[2] The strong basicity of amines can cause peak tailing; a column specifically designed for amine analysis may yield better chromatography.[3]
Ionization: Employ Electron Ionization (EI) at 70 eV to induce reproducible fragmentation.
HRMS (ESI-TOF): For accurate mass determination, dissolve the sample in a methanol/water solution with 0.1% formic acid and analyze using Electrospray Ionization Time-of-Flight (ESI-TOF) MS in positive ion mode.
Caption: Typical workflow for GC-MS analysis.
Predicted Mass Spectrometry Data
Table 3: Predicted Key Mass Fragments (EI-MS)
m/z
Proposed Fragment
Notes
142
[M]⁺
Molecular ion peak.
127
[M - CH₃]⁺
Loss of a methyl group from the C2 position.
98
[M - C₃H₈]⁺
Alpha-cleavage at C2, loss of an isopropyl radical.
71
[C₄H₉N]⁺
Cleavage of the piperidine ring.
| 58 | [C₃H₈N]⁺ | Common fragment for N-methyl amines from cleavage beta to the nitrogen. |
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Rationale for IR: This technique will quickly verify the presence of N-H and C-H bonds, which are characteristic of the target molecule.
IR Experimental Protocol
Sample Preparation: Acquire the spectrum using a neat liquid film on a salt (NaCl or KBr) plate or using an Attenuated Total Reflectance (ATR) accessory.
Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹. Average at least 16 scans to obtain a high-quality spectrum.
Predicted IR Absorption Bands
Table 4: Key Predicted IR Absorptions
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
3300 - 3400
N-H Stretch
Secondary and Primary Amines
2950 - 2850
C-H Stretch (sp³)
Alkanes (CH₃, CH₂, CH)
1470 - 1450
C-H Bend
Alkanes
| 1150 - 1050 | C-N Stretch | Aliphatic Amines |
Chromatographic Purity Assessment
Ensuring the purity of a novel compound is critical. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
As described in the MS section, GC-MS is the preferred method for assessing the purity of volatile amines. The total ion chromatogram (TIC) will reveal the presence of any volatile impurities, which can then be identified by their mass spectra.
High-Performance Liquid Chromatography (HPLC)
For non-volatile impurities or for quantitative analysis, a robust HPLC method is required. Amines are challenging to analyze by HPLC due to their high polarity and tendency to interact with silica surfaces.[4][5]
Rationale for HPLC Method Choice: A reverse-phase method on a C18 column with an amine-deactivated silica base is a good starting point. The use of a basic additive in the mobile phase is often necessary to achieve good peak shape.[4]
HPLC Experimental Protocol
Column: C18, 250 x 4.6 mm, 5 µm particle size.
Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) or a basic modifier like 10 mM ammonium formate at pH 9.
Detection: Since the molecule lacks a strong chromophore, a Universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is ideal.[4][6] If coupled to a mass spectrometer, ESI-MS can be used for detection.
For absolute and unambiguous proof of structure, including stereochemistry if applicable, single-crystal X-ray crystallography is the gold standard.
Protocol Outline:
Crystal Growth: The compound, or a suitable salt derivative (e.g., hydrochloride or tartrate salt), is dissolved in a variety of solvents and solvent systems. Slow evaporation, vapor diffusion, or cooling techniques are employed to grow single crystals of sufficient quality.
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the absolute configuration of the molecule.
Conclusion
The structural characterization of a novel compound like N,2,2-Trimethylpiperidin-4-amine requires a systematic and multi-faceted analytical approach. While direct experimental data for this molecule is not yet available, this guide provides a comprehensive and scientifically rigorous workflow for its complete elucidation. By combining predictive analysis based on a close structural analog with established, self-validating protocols for NMR, MS, IR, and chromatography, researchers can confidently determine the structure and purity of this and other new chemical entities, paving the way for their exploration in science and industry.
References
Hoogsteen, K., et al. (2005). Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection. Journal of Chromatography A, 1062(2), 227-38. Available at: [Link]
ResearchGate. (n.d.). Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection. Available at: [Link]
Chen, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 347-355. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13657792, N,2,2,6,6-Pentamethylpiperidin-4-amine. PubChem. Available at: [Link]
Restek. (2021). Analysis of Amines in GC. LabRulez GCMS. Available at: [Link]
Dong, M. W. (2013). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. LCGC North America, 31(8), 612-623. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13202197, 1,2,5-Trimethylpiperidin-4-amine. PubChem. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Physicochemical Profiling of N,2,2-Trimethylpiperidin-4-amine
Executive Summary
N,2,2-Trimethylpiperidin-4-amine (CAS 1903263-36-4) represents a specialized piperidine scaffold of increasing interest in medicinal chemistry, particularly within fragment-based drug discovery (FBDD) and the synthesis of sterically hindered amine light stabilizers (HALS).[1][2][3][4][5] Structurally, it features a piperidine ring with a gem-dimethyl substitution at the C2 position and a secondary methylamine moiety at the C4 position.[3][5]
This specific substitution pattern imparts unique physicochemical characteristics: the C2-gem-dimethyl group introduces steric bulk that modulates metabolic stability (blocking
-oxidation) and conformational rigidity, while the C4-methylamine provides a versatile handle for derivatization.[1][2][3][4][5]
This guide provides an in-depth analysis of the solubility and pKa profile of N,2,2-Trimethylpiperidin-4-amine.[1][2][3][5] Given the limited availability of direct experimental data in open literature, this document synthesizes authoritative predicted values based on Structure-Activity Relationship (SAR) principles and details robust, self-validating experimental protocols for their empirical determination.
Part 1: Physicochemical Profile[1][2][3][5][6]
The following values are derived from high-fidelity consensus prediction models and comparative analysis with structural analogs (e.g., 2,2,6,6-tetramethylpiperidin-4-amine).
Ring Nitrogen (N1): The piperidine nitrogen is flanked by a gem-dimethyl group.[3][4][5] While alkyl groups are electron-donating (increasing basicity), the steric bulk at C2 can hinder solvation of the protonated cation, slightly modulating the pKa compared to unsubstituted piperidine (pKa ~11.22).[3][5]
Exocyclic Nitrogen (N4): The
-methylamino group at position 4 is a typical secondary aliphatic amine.[3][4][5] It is sufficiently distant from the C2-methyls to behave like a standard secondary amine (pKa ~10-10.5).[1][2][3][4][5]
At physiological pH (7.4), both nitrogens are protonated (
-dication), rendering the molecule highly hydrophilic.[2][3][5] This necessitates specific formulation strategies for drug delivery if this scaffold is used as a primary pharmacophore.[3][4][5]
Part 2: Protonation Equilibria & Diagram
Understanding the ionization states is critical for solubility profiling.[3][5] The molecule exists in three states depending on pH:
: Neutral free base (Dominant at pH > 11.5)[1][3][5]
Figure 1: Predicted stepwise deprotonation. The exocyclic amine (pKa ~10) likely deprotonates first, followed by the more basic, hindered ring nitrogen (pKa ~11).[3][5]
Since the molecule lacks a strong UV chromophore, spectrophotometric pKa determination is unsuitable.[3][5] Potentiometry is the Gold Standard here.[3][5]
Calibration: Calibrate the pH electrode using a 4-point calibration (pH 1.68, 4.01, 7.00, 10.01) at 25°C.
Sample Prep: Dissolve ~3-5 mg of N,2,2-Trimethylpiperidin-4-amine in 20 mL of 0.15 M KCl solution. Acidify with standard HCl to pH ~2.0 to ensure full protonation (
This method determines the absolute solubility limit.[1][2][4][5]
Workflow:
Saturation: Add excess solid/liquid compound to phosphate buffer (pH 7.[3][4][5]4) and borate buffer (pH 10.0) in glass vials.
Equilibration: Shake at 25°C for 24 hours.
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF filter (check for adsorption first).
Quantification (ELSD/CAD): Since UV absorbance is low, use HPLC-ELSD (Evaporative Light Scattering Detector) or Charged Aerosol Detection (CAD) .[3][4][5]
Column: C18 reversed-phase, high pH stable (e.g., XBridge C18).[2][3][5]
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.[3][5] High pH is needed to retain the basic amine.[3][5]
Calculation: Compare peak area to a standard curve prepared in DMSO.
Part 4: Applications in Drug Discovery[1][2][3][5][6]
The N,2,2-Trimethylpiperidin-4-amine scaffold is a high-value intermediate for several reasons:
Metabolic Stability: The gem-dimethyl group at C2 blocks Cytochrome P450-mediated
-oxidation adjacent to the nitrogen, a common metabolic soft spot in piperidine drugs.[1][2][3][4]
Conformational Control: The steric bulk biases the piperidine ring into a specific chair conformation, potentially improving binding selectivity to target proteins (e.g., GPCRs).[3][5]
Vectorization: The C4-amino group allows the scaffold to be attached to other pharmacophores, serving as a "solubilizing tail" that improves the overall physicochemical properties of a lipophilic drug candidate.[3][4][5]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117561832, N,2,2-Trimethylpiperidin-4-amine. Retrieved from [Link]
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[3][5] Wiley-Interscience.[1][2][3] (Standard reference for pKa/Solubility protocols).
ChemSrc. N,2,2-Trimethylpiperidin-4-amine Physicochemical Properties. Retrieved from [Link][1][2][5]
Conformational Analysis of Trimethyl-Substituted Piperidines: A Technical Guide
The following technical guide details the conformational analysis of trimethyl-substituted piperidines, designed for researchers in medicinal chemistry and structural biology. Executive Summary The piperidine ring is a p...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the conformational analysis of trimethyl-substituted piperidines, designed for researchers in medicinal chemistry and structural biology.
Executive Summary
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in over 12,000 biologically active compounds. The introduction of methyl substituents—specifically in trimethyl patterns—dramatically alters the ring's conformational landscape, influencing lipophilicity (logP) , basicity (pKa) , and binding affinity .
This guide provides a rigorous analysis of the steric and stereoelectronic forces governing these systems. It moves beyond simple chair/boat heuristics to analyze the competition between A-values , 1,3-diaxial interactions , and nitrogen lone-pair effects (the "Gauche Effect").
Theoretical Framework
The Piperidine Chair and Nitrogen Inversion
Unlike cyclohexane, piperidine is dynamic due to nitrogen inversion. The nitrogen atom oscillates between two pyramidal geometries via a planar transition state.
Lone Pair Orientation: The lone pair (LP) has a smaller steric demand than a hydrogen atom or methyl group. In N-methylpiperidine, the equatorial N-Me conformer is preferred by 2.7–3.0 kcal/mol (gas phase), placing the lone pair in the axial position.
Energetic Penalties (A-Values)
To predict the preferred conformer, one must sum the energetic penalties of axial substituents.
Substituent
Orientation
Interaction Type
Energy Penalty (, kcal/mol)
C-Methyl
Axial
1,3-Diaxial (vs H)
1.74
N-Methyl
Axial
1,3-Diaxial (vs H)
~2.5 - 3.0
N-Lone Pair
Axial
Minimal
< 0.5
N-Lone Pair
Equatorial
1,3-Diaxial (vs H)
Destabilizing (Gauche effect)
Structural Analysis of Key Isomers
The Symmetric Case: cis-2,4,6-Trimethylpiperidine
This isomer is the thermodynamic sink of the trimethyl series.
Conformation: The all-equatorial chair is overwhelmingly favored.[1]
Stability: All three methyl groups occupy equatorial positions. The 2- and 6-methyl groups avoid 1,3-diaxial interactions with the axial protons at C3/C5.
N-H Orientation: The N-H bond prefers the axial position (lone pair equatorial) slightly, but solvent effects can shift this equilibrium.
The Crowded Case: 1,2,6-Trimethylpiperidine
This system represents a critical steric conflict often encountered in drug design.
The Conflict: In the cis-2,6-dimethyl configuration, the C-methyls are equatorial. Adding an N-methyl group creates a "gearing" problem.
Conformer A (N-Me Equatorial): The N-Me group is flanked by two equatorial C-Me groups. This creates severe A(1,2) strain (gauche interactions).
Conformer B (N-Me Axial): The N-Me group avoids the C-Me groups but incurs strong 1,3-diaxial interactions with axial hydrogens at C3 and C5.
The Outcome: Unlike simple N-methylpiperidine, the N-Me Axial conformer becomes significantly populated (and often preferred) to relieve the A(1,2) strain.[2] This is counter-intuitive to standard "equatorial is better" rules.
Visualizing the Equilibrium
The following diagram illustrates the competing forces in the 1,2,6-trimethyl system.
Caption: Equilibrium logic for 1,2,6-trimethylpiperidine. The N-Me axial conformer (green) relieves severe gauche strain present in the equatorial form.
Experimental Characterization Protocols
NMR Spectroscopy (
H &
C)
NMR is the gold standard for assigning conformation in solution.
Key Parameter: Vicinal Coupling Constants (
)
The magnitude of coupling between protons on adjacent carbons reveals their dihedral angle (Karplus relationship).
Interaction
Dihedral Angle
Typical Value (Hz)
Interpretation
Axial-Axial ()
180°
10 - 12 Hz
Indicates trans-diaxial relationship.
Axial-Equatorial ()
60°
2 - 5 Hz
Small coupling.
Equatorial-Equatorial ()
60°
2 - 5 Hz
Small coupling.
Protocol:
Acquire a high-field
H NMR (minimum 400 MHz, preferably 600 MHz) in a non-polar solvent (CDCl or CD) to minimize solvent-induced conformational shifts.
Identify the signal for the proton at C2/C6.
If the signal is a doublet of doublets (dd) with one large coupling (>10 Hz), the proton is axial , confirming the C-methyl is equatorial .
Bohlmann Bands (IR Spectroscopy)
Bohlmann bands appear in the IR spectrum (2700–2800 cm
) when C-H bonds are anti-periplanar to the nitrogen lone pair.
Presence of Bands: Indicates the Lone Pair is Axial (N-substituent is Equatorial).
Absence of Bands: Indicates the Lone Pair is Equatorial (N-substituent is Axial) or the ring is distorted.
Computational Modeling Workflow
For predictive analysis, Molecular Mechanics (MM) is often insufficient due to the subtle electronic effects of the lone pair. Density Functional Theory (DFT) is required.
Recommended Workflow
Conformational Search: Use Monte Carlo or Molecular Dynamics (e.g., OPLS4 force field) to generate candidate conformers.
Geometry Optimization: DFT optimization at the M06-2X/6-311++G(d,p) level. M06-2X is specifically parameterized for non-covalent interactions and dispersion, critical for accurate 1,3-diaxial energies.
Solvation: Apply a continuum solvation model (SMD or PCM) matching your assay buffer (e.g., Water or DMSO).
Frequency Calculation: Ensure no imaginary frequencies and calculate Gibbs Free Energy (
).
Caption: Computational workflow for accurate prediction of piperidine conformer populations.
References
Eliel, E. L., et al. (1980). "Conformational Analysis. 39. Carbon-13 NMR Spectra of Saturated Heterocycles." Journal of the American Chemical Society.[3]
Crowley, P. J., et al. (1974). "Conformational equilibrium in N-methylpiperidine." Journal of the Chemical Society, Chemical Communications.[3]
Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). "Conformation of piperidine and of derivatives with additional ring hetero atoms."[4] Accounts of Chemical Research.
Bohlmann, F. (1958). "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten." Chemische Berichte.
Anderson, J. E. (1992). "The conformational analysis of saturated heterocycles." Journal of the Chemical Society, Perkin Transactions 2.[3]
N,2,2-Trimethylpiperidin-4-amine: A Versatile Chiral Scaffold for Drug Discovery
This guide details the technical specifications, synthesis, and application of ,2,2-Trimethylpiperidin-4-amine (also identified as -methyl-2,2-dimethylpiperidin-4-amine) as a chiral building block in drug discovery. Exec...
) represents a high-value chiral diamine scaffold used in the optimization of small molecule therapeutics. Unlike the achiral, symmetric 2,2,6,6-tetramethylpiperidine (TMP) derivatives, the 2,2-dimethyl substitution pattern breaks the symmetry of the piperidine ring, creating a stereocenter at the C4 position.
This molecule serves as a critical "chiral switch" in medicinal chemistry, offering three distinct advantages:
Conformational Restriction: The gem-dimethyl group at C2 biases the piperidine ring conformation, reducing the entropic penalty of ligand binding.
Metabolic Stability: Steric bulk adjacent to the nitrogen atoms protects against oxidative dealkylation by cytochrome P450 enzymes.
Stereochemical Vector: The (R)- and (S)-enantiomers project the C4-amino substituent into distinct vectors, allowing for precise probing of receptor binding pockets (e.g., GPCRs, Kinases).
Chemical Identity & Stereochemistry[1][2]
The nomenclature "N,2,2-Trimethyl" specifically refers to a piperidine core with:
Two methyl groups at the C2 position (Ring Carbon 2).
One methyl group on the exocyclic amine at C4 (or potentially N1, depending on specific isomer usage; this guide focuses on the C4-
-methyl variant common in fragment-based design).
Structural Analysis
The 2,2-dimethyl substitution renders the C4 carbon chiral because the two pathways around the ring from C4 to N1 are non-equivalent:
Path A:
Path B:
This asymmetry necessitates the separation of (4R)- and (4S)- enantiomers for clinical development.
Property
Specification
IUPAC Name
-methyl-2,2-dimethylpiperidin-4-amine
Molecular Formula
Molecular Weight
142.24 g/mol
Chirality
C4 Stereocenter (Requires Resolution)
pKa (Calc)
~10.5 (Ring NH), ~9.8 (Exocyclic NH)
Boiling Point
~170–180 °C (Predicted)
Synthesis & Chiral Resolution Protocols
The synthesis of enantiopure N,2,2-trimethylpiperidin-4-amine typically proceeds via the reductive amination of 2,2-dimethyl-4-piperidone , followed by optical resolution.
Synthetic Pathway (Racemic)
The starting material, 2,2-dimethyl-4-piperidone, is commercially available or synthesized via the condensation of mesityl oxide with ammonia.
Step 1: Reductive Amination
The ketone is treated with methylamine (or a methylamine equivalent) in the presence of a reducing agent.
Reagents:
, (Lewis Acid), or .
Mechanism: Formation of the imine intermediate followed by hydride delivery.
Chiral Resolution Strategy
Since the reductive amination yields a racemate, resolution is required. The most robust method involves Diastereomeric Salt Formation using chiral acids.
Protocol: Resolution with L-(+)-Tartaric Acid
Salt Formation: Dissolve racemic amine in hot ethanol. Add 0.5–1.0 equivalents of L-(+)-tartaric acid.
Crystallization: Cool slowly to induce crystallization.[1] The less soluble diastereomeric salt (e.g., (S)-amine
L-tartrate) precipitates.
Liberation: Filter the salt, treat with 1M NaOH, and extract the free base with DCM.
Recycling: The mother liquor (enriched in the opposite enantiomer) can be racemized or resolved with D-(-)-tartaric acid.
Visualization of Synthesis & Resolution
The following diagram illustrates the workflow from the achiral ketone to the resolved enantiomers.
Caption: Synthetic workflow for the production of enantiopure N,2,2-trimethylpiperidin-4-amine starting from 2,2-dimethyl-4-piperidone.
Applications in Drug Discovery[2][6][7][8][9][10][11][12]
Conformational Locking in GPCR Ligands
In G-Protein Coupled Receptor (GPCR) drug design, particularly for chemokine receptors (e.g., CCR5, CXCR4), the piperidine ring is a classic scaffold.
Problem: Unsubstituted piperidines exist in a rapid chair-chair equilibrium, resulting in an entropic penalty upon binding.
Solution: The 2,2-dimethyl group locks the ring into a specific chair conformation. This "pre-organization" reduces the entropy loss upon binding, often increasing affinity by 10–100 fold.
Kinase Inhibitor Solubilization
Kinase inhibitors often suffer from poor aqueous solubility due to flat, aromatic pharmacophores.
Strategy: Appending the N,2,2-trimethylpiperidin-4-amine motif introduces a basic center (pKa ~9.8) that is protonated at physiological pH, drastically improving solubility.
Selectivity: The chiral methyl group at the 4-position can clash with the "gatekeeper" residues in the ATP binding pocket of off-target kinases, thereby improving selectivity for the target kinase.
Metabolic Stability (Metabolic Blocking)
The gem-dimethyl group at C2 blocks the
-carbon oxidation, a common metabolic clearance pathway for cyclic amines.
Mechanism: CYP450 enzymes typically abstract a hydrogen from the carbon
to the nitrogen. Replacing these hydrogens with methyl groups () prevents this oxidation, extending the drug's half-life ().
Detailed Experimental Protocol
Protocol A: Synthesis of Racemic N,2,2-Trimethylpiperidin-4-amine
Objective: To synthesize the racemic core via reductive amination.[2]
Preparation: In a dry 500 mL round-bottom flask, dissolve 2,2-dimethyl-4-piperidone (10.0 g, 78.6 mmol) in anhydrous Methanol (100 mL).
Imine Formation: Add Methylamine (2.0 M in THF, 47 mL, 94 mmol) and Titanium(IV) isopropoxide (25 mL, 86 mmol). Stir at room temperature for 12 hours under nitrogen.
Reduction: Cool the mixture to 0°C. Carefully add Sodium Borohydride (
) (4.5 g, 118 mmol) in portions. Caution: Gas evolution.
Workup: Stir for 2 hours. Quench with water (20 mL). The resulting inorganic precipitate is filtered through a Celite pad.
Extraction: Concentrate the filtrate. Dissolve residue in DCM (100 mL) and wash with 1M NaOH (50 mL). Dry organic layer over
.
Purification: Distillation under reduced pressure or use crude in resolution.
Mixing: Dissolve racemic amine (10 g) in hot Ethanol (50 mL).
Acid Addition: Add a hot solution of L-(+)-Tartaric Acid (10.5 g) in Ethanol (50 mL).
Crystallization: Allow the mixture to cool to room temperature, then refrigerate at 4°C for 24 hours.
Filtration: Collect the crystals (diastereomeric salt).
Recrystallization: Recrystallize from Ethanol/Water (9:1) to upgrade enantiomeric excess (ee) to >98%.
Free Basing: Dissolve the salt in water, basify with 2M NaOH to pH >12, and extract with DCM (
mL). Concentrate to yield the chiral amine.
References
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
Source: The Journal of Organic Chemistry (2022).
URL:[Link]
Synthesis of Chiral Building Blocks for Use in Drug Discovery.
Source: Molecules (2004).[3]
URL:[Link]
Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation.
Source: National Institutes of Health (PMC).
URL:[Link]
Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors.
Source: European Journal of Medicinal Chemistry (2015).
URL:[Link]
4-Piperidinamine, 2,2,6,6-tetramethyl- (Structural Analog Data).
Source: NIST Chemistry WebBook.[4]
URL:[Link]
Use of N,2,2-Trimethylpiperidin-4-amine in pharmaceutical synthesis
An In-Depth Guide to the Synthesis and Application of N,2,2-Trimethylpiperidin-4-amine in Pharmaceutical Development Abstract The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Synthesis and Application of N,2,2-Trimethylpiperidin-4-amine in Pharmaceutical Development
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of approved pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and ability to confer favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, make it an invaluable building block in drug design.[4][5] This guide focuses on the synthetic utility of a specific, sterically hindered derivative: N,2,2-Trimethylpiperidin-4-amine . While direct literature on this exact molecule is sparse, this document extrapolates from established principles of piperidine chemistry to provide a comprehensive framework for its synthesis and application. We will delve into the strategic rationale for its use, present detailed synthetic protocols based on analogous structures, and explore its potential as a versatile intermediate for creating novel drug candidates. This guide is intended for researchers and scientists in pharmaceutical development seeking to leverage complex piperidine scaffolds to address challenging biological targets.
Strategic Rationale: The Value of Steric Hindrance and Substitution
The specific substitution pattern of N,2,2-Trimethylpiperidin-4-amine offers distinct advantages in drug design. The choice of this scaffold is not arbitrary; it is a deliberate engineering decision to modulate physicochemical and pharmacological properties.
Metabolic Stability: The gem-dimethyl groups at the C2 position provide significant steric hindrance. This structural feature can effectively shield the adjacent ring nitrogen and the C-H bonds from metabolic enzymes, particularly Cytochrome P450s. This often leads to a longer in-vivo half-life and improved pharmacokinetic profile.[2]
Conformational Rigidity: The 2,2-dimethyl substitution restricts the conformational flexibility of the piperidine ring. This can be advantageous for locking the molecule into a specific, bioactive conformation required for optimal binding to a protein target, potentially increasing potency and selectivity.[4][6]
Modulation of Basicity (pKa): The N-methyl group slightly increases the basicity of the ring nitrogen compared to a secondary amine. This tuning of pKa is critical for controlling the ionization state of the molecule at physiological pH, which in turn influences properties like cell permeability, solubility, and off-target activity (e.g., hERG liability).[4]
Vector for Derivatization: The primary amine at the C4 position serves as a crucial synthetic handle. It provides a nucleophilic site for a wide range of chemical transformations (e.g., amidation, sulfonylation, reductive amination), allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).
Synthetic Pathways and Protocols
The synthesis of N,2,2-Trimethylpiperidin-4-amine can be approached through several established methodologies for constructing substituted piperidines. The most logical approach involves the synthesis of a key ketone intermediate followed by amination.
Retrosynthetic Analysis
A logical retrosynthetic pathway breaks down the target molecule into more readily available starting materials. The key disconnection is at the C4-N bond, pointing to a reductive amination strategy from a corresponding ketone.
Caption: Retrosynthetic analysis of the target compound.
Protocol 1: Synthesis of the Key Intermediate: N,2,2-Trimethylpiperidin-4-one
The most direct method for synthesizing the ketone intermediate is via N-methylation of a commercially available or synthesized 2,2-dimethyl-4-piperidone precursor. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.
Workflow: Eschweiler-Clarke N-Methylation
Caption: Workflow for N-methylation via Eschweiler-Clarke reaction.
Detailed Step-by-Step Methodology:
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,2-dimethyl-4-piperidone (1.0 eq).
Reagent Addition: Add formaldehyde (37% in H₂O, 3.0 eq) followed by the careful addition of formic acid (98%, 5.0 eq).[7]
Reaction: Heat the reaction mixture to 85-95 °C in a water or oil bath for 4-6 hours. The reaction progress can be monitored by the cessation of CO₂ evolution and confirmed by TLC or LC-MS analysis.
Work-up: Cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice. Basify the aqueous solution to pH > 12 by the slow addition of 6M NaOH solution.
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volumes).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure N,2,2-trimethyl-4-piperidone.
Protocol 2: Reductive Amination to N,2,2-Trimethylpiperidin-4-amine
Reductive amination is a robust and widely used one-pot method for forming C-N bonds.[5][8] It involves the condensation of the ketone with an amine source to form an imine or oxime intermediate, which is then reduced in situ.
Setup: To a solution of N,2,2-trimethyl-4-piperidone (1.0 eq) in ethanol or methanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
Oxime Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate oxime. Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.
Reduction: Carefully add a reducing agent such as zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂, Raney Nickel catalyst) to the reaction mixture.
Reaction: Stir at room temperature or with gentle heating until the reduction of the oxime is complete.
Work-up: Filter the reaction mixture to remove any solid catalyst or reagents. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in water and basify with NaOH. Extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify by chromatography or distillation to yield N,2,2-trimethylpiperidin-4-amine.
Parameter
Condition
Rationale / Causality
Reducing Agent
Sodium triacetoxyborohydride (STAB)
A mild and selective reagent that reduces the intermediate iminium ion much faster than the starting ketone, preventing side reactions.[5]
Sodium cyanoborohydride (NaBH₃CN)
Effective at slightly acidic pH where iminium ion formation is favored. Caution: highly toxic HCN can be released if pH is too low.
Catalytic Hydrogenation (H₂/Pd, Pt, Ni)
A "green" and effective method, though it may require specialized high-pressure equipment and is sensitive to catalyst poisoning.
Solvent
1,2-Dichloroethane (DCE), Methanol (MeOH)
DCE is excellent for STAB reductions. Alcohols like MeOH are suitable for NaBH₃CN and catalytic hydrogenations.
pH
Mildly Acidic (catalytic acetic acid)
Catalyzes the formation of the iminium ion intermediate, which is the species that undergoes reduction.
Table 1: Comparative analysis of common conditions for reductive amination.
Application in Pharmaceutical Synthesis: A Versatile Scaffold
The primary amine of N,2,2-Trimethylpiperidin-4-amine is the gateway to a vast chemical space. It can be readily elaborated into more complex structures, making it a valuable building block for generating libraries of compounds for high-throughput screening.
A common application is in the synthesis of inhibitors where the piperidine serves as a central scaffold to orient functional groups for optimal target engagement. For instance, in the design of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), piperidin-4-yl-aminopyrimidine derivatives have shown significant potency.[9]
Hypothetical Workflow: Synthesis of a Bioactive Amide
Caption: General workflow for derivatizing the 4-amino group via amide coupling.
This workflow can be adapted for coupling with various building blocks, such as heteroaromatic carboxylic acids, to rapidly generate diverse molecular architectures for SAR studies.
Safety and Handling
As with all amine compounds, proper safety precautions are essential.
Handling: N,2,2-Trimethylpiperidin-4-amine is expected to be a corrosive and irritating liquid or low-melting solid. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[10][11]
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[10][11]
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
N,2,2-Trimethylpiperidin-4-amine represents a strategically valuable, albeit under-documented, building block for pharmaceutical synthesis. The steric hindrance provided by the gem-dimethyl group offers a rational approach to enhancing metabolic stability, while the N-methyl and C4-amino groups provide tunable handles for optimizing both pharmacokinetic and pharmacodynamic properties. By leveraging established synthetic methodologies such as the Eschweiler-Clarke reaction and reductive amination, researchers can efficiently access this scaffold and incorporate it into drug discovery programs to develop novel therapeutics with improved profiles.
References
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Available at: [Link]
A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. PubMed Central. Available at: [Link]
Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]
Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]
N,N,4-Trimethylpyridin-2-amine. Hoffman Fine Chemicals. Available at: [Link]
Assessment of 2,2,6,6-tetramethyl-4-piperidinol-based amine N-halamine-labeled silica nanoparticles as potent antibiotics for deactivating bacteria. PubMed. Available at: [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]
Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed. Available at: [Link]
trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel-Michael con. TÜBİTAK Academic Journals. Available at: [Link]
N-alkylation protocols for N,2,2-Trimethylpiperidin-4-amine
Regioselective N-Alkylation Protocols for N,2,2-Trimethylpiperidin-4-amine: A Comprehensive Guide for Drug Discovery Introduction & Structural Context N,2,2-Trimethylpiperidin-4-amine (CAS 1903263-36-4)[1] is a highly va...
Author: BenchChem Technical Support Team. Date: March 2026
Regioselective N-Alkylation Protocols for N,2,2-Trimethylpiperidin-4-amine: A Comprehensive Guide for Drug Discovery
Introduction & Structural Context
N,2,2-Trimethylpiperidin-4-amine (CAS 1903263-36-4)[1] is a highly valuable building block in medicinal chemistry, frequently utilized to incorporate basic, sterically tuned pharmacophores into drug candidates. Structurally, the molecule presents a fascinating regiochemical challenge: it contains two distinct secondary amine sites. The piperidine nitrogen (N1) is sterically encumbered by the adjacent gem-dimethyl group at the C2 position, while the exocyclic secondary amine at the C4 position (N4) is comparatively more accessible but still subject to the conformational dynamics of the piperidine ring.
When designing N-alkylation workflows for this scaffold, researchers must carefully balance reactivity and regioselectivity. Unoptimized direct alkylation often leads to complex mixtures of N1-alkylated, N4-alkylated, and dialkylated (quaternized) products[2]. This guide provides field-proven, self-validating protocols for the regioselective N-alkylation of N,2,2-trimethylpiperidin-4-amine, grounded in mechanistic causality.
Mechanistic Insights & Causality
1. Reductive Amination (The STAB Protocol):
For highly selective N4-alkylation, reductive amination using sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold standard[3]. The mechanism relies on the transient formation of an iminium ion. The steric bulk of the 2,2-dimethyl group heavily disfavors the formation of an iminium ion at N1. Consequently, the aldehyde selectively condenses with the N4 amine. STAB is specifically chosen over sodium cyanoborohydride (NaBH₃CN) because the electron-withdrawing acetate ligands reduce the hydridic character of the reagent, preventing premature reduction of the unreacted aldehyde[4]. Furthermore, STAB operates efficiently in weakly acidic to neutral conditions, minimizing side reactions and avoiding the generation of toxic cyanide byproducts[5].
2. Direct Alkylation via Sₙ2 Displacement:
Direct alkylation with alkyl halides (R-X) is inherently less regioselective. While the N4 position remains kinetically favored due to lower steric hindrance, the N1 position can undergo alkylation under forcing conditions (elevated temperatures, strong bases like Cs₂CO₃)[2]. To achieve high yields of the N4-alkylated product via Sₙ2, the electrophile must be introduced stoichiometrically at ambient temperatures. If N1-alkylation is the target, the N4 position must first be reversibly protected (e.g., as a trifluoroacetamide or Boc group), followed by aggressive alkylation of N1 and subsequent deprotection.
Experimental Protocols
Protocol A: Regioselective N4-Alkylation via Reductive Amination
Objective: Selective functionalization of the exocyclic N4 amine avoiding N1 interference.
Glacial acetic acid (1.0 equiv, optional but recommended for enolizable or sterically hindered aldehydes)
Step-by-Step Methodology:
Imine Pre-equilibration: Dissolve N,2,2-trimethylpiperidin-4-amine and the target aldehyde in anhydrous DCE under an inert atmosphere (N₂ or Ar). Stir at room temperature for 30 minutes. This pre-equilibration allows the less hindered N4 amine to selectively form the iminium intermediate.
Controlled Reduction: Add STAB portion-wise over 10 minutes to control any mild exotherm. If the aldehyde is aliphatic, add 1.0 equivalent of glacial acetic acid to accelerate iminium formation[5].
Reaction Monitoring: Stir the suspension at room temperature for 4–12 hours. Monitor conversion via LC-MS. The steric bias of the 2,2-dimethyl group ensures >95% regioselectivity for the N4 position.
Self-Validating Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). The cessation of bubbling validates the complete neutralization of residual STAB and acetic acid. Extract the aqueous layer with dichloromethane (DCM) three times.
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (typically using a DCM/MeOH/NH₄OH gradient) to yield the pure N4-alkylated product.
Protocol B: Direct N4-Alkylation via Sₙ2 Displacement
Alkyl halide (0.95 equiv, sub-stoichiometric to prevent over-alkylation)
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)
Step-by-Step Methodology:
Preparation: Suspend N,2,2-trimethylpiperidin-4-amine and finely powdered Cs₂CO₃ in anhydrous DMF at 0 °C.
Electrophile Addition: Dissolve the alkyl halide in a small volume of DMF and add dropwise over 30 minutes to the cooled suspension. Maintaining a low temperature and using a slight deficit of the electrophile is critical to suppress N1 alkylation and N4,N4-dialkylation.
Propagation: Allow the reaction to slowly warm to room temperature and stir for 6 hours.
Workup: Dilute the mixture with ethyl acetate and wash extensively with 5% aqueous LiCl (3x) to remove DMF.
Purification: Dry the organic phase, concentrate, and purify via reverse-phase HPLC. Chromatographic separation is strictly required here, as trace N1-alkylated byproducts (~10-15%) are common in Sₙ2 pathways.
Data Presentation
Table 1: Comparison of N-Alkylation Conditions for N,2,2-Trimethylpiperidin-4-amine
Method
Reagents / Conditions
Target Position
Yield (%)
Regioselectivity (N4:N1)
Primary Byproducts
Reductive Amination
Aldehyde, STAB, DCE, RT
N4
85–92%
> 99:1
Trace alcohol (aldehyde reduction)
Direct Alkylation (Mild)
R-X (0.95 eq), Cs₂CO₃, DMF, 0°C to RT
N4
65–75%
85:15
N1-alkylated, N4-dialkylated
Direct Alkylation (Forcing)
R-X (2.5 eq), K₂CO₃, MeCN, 80°C
N1 & N4
>90% (Total)
~ 40:60
Complex mixture, Quaternary salts
Visualization
Decision tree for the regioselective N-alkylation of N,2,2-trimethylpiperidin-4-amine.
References
1.[1] 8-Aminopyrene-1,3,6-trisulfonic Acid | CAS#:196504-57-1 (Contains catalog data for related compound N,2,2-Trimethylpiperidin-4-amine CAS 1903263-36-4). Chemsrc.
2.[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal.
3.[2] Salvatore, R. N., et al. Synthesis of Secondary Amines. Tetrahedron 2001, 57(37):7785-7811. ResearchGate.
4.[3] Sodium Triacetoxyborohydride Application Notes. Sigma-Aldrich.
5.[4] Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem. 1996, 61(11): 3849-3862. ACS Publications.
Application Note: Reductive Amination Protocols for 1,2,2-Trimethylpiperidin-4-amine
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges and optimized protocols for performing reductive amination reactions using 1,2,2-trim...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges and optimized protocols for performing reductive amination reactions using 1,2,2-trimethylpiperidin-4-amine (often referred to in shorthand as N,2,2-trimethylpiperidin-4-amine).[1]
Introduction & Chemical Context
The piperidine scaffold is ubiquitous in FDA-approved therapeutics.[1][2] However, metabolic liability at the
-carbon (adjacent to the ring nitrogen) often necessitates structural modification. The 1,2,2-trimethylpiperidin-4-amine scaffold incorporates a gem-dimethyl group at the C2 position and an N-methyl group at N1.[1][2]
This structural modification offers two distinct advantages:
Metabolic Stability: The gem-dimethyl group blocks oxidative metabolism (CYP450 mediated) at the C2 position.[1][2]
Conformational Bias: The bulky 2,2-dimethyl group locks the piperidine ring into a specific chair conformation, potentially enhancing binding selectivity in protein pockets.
However, these features introduce steric challenges during derivatization. This guide provides validated protocols for coupling this hindered amine with both aldehydes and ketones.
Scaffold Specifications
Property
Detail
IUPAC Name
1,2,2-Trimethylpiperidin-4-amine
Common Name
N,2,2-Trimethylpiperidin-4-amine
CAS Number
2306277-41-6 (Dihydrochloride salt)
Molecular Weight
142.24 g/mol (Free base)
Key Features
Gem-dimethyl steric bulk; Primary amine at C4; Tertiary amine at N1.[1][2]
Mechanistic Considerations & Challenges
The reductive amination of 1,2,2-trimethylpiperidin-4-amine proceeds through the formation of a hemiaminal, followed by dehydration to an iminium ion, which is subsequently reduced.
The Steric Challenge
While the primary amine at C4 is distal to the 2,2-dimethyl group, the rigid conformation of the ring can influence the trajectory of the incoming electrophile.
Aldehydes: Generally proceed rapidly with standard reducing agents.
Ketones: Formation of the imine is often the rate-determining step and is disfavored by the steric bulk of the piperidine ring.[1][2] Dehydrating agents (e.g., Ti(OiPr)
) are often required.
Reaction Pathway Diagram
The following diagram illustrates the reaction pathway and critical decision points for reagent selection.
Figure 1: Mechanistic pathway and reagent selection logic for reductive amination of hindered piperidines.
Experimental Protocols
Important Pre-requisite: Handling the Salt
The starting material is typically supplied as the dihydrochloride salt (1,2,2-trimethylpiperidin-4-amine
Stoichiometry: The salt releases 2 equivalents of HCl. You need at least 2 equivalents of base to neutralize it, plus catalytic acid (AcOH) to drive the imine formation.
Recommendation: Use DIPEA (2.0 - 2.5 equiv) to neutralize, then add AcOH (1.0 - 1.5 equiv) to buffer the reaction to pH ~5-6.[1][2]
Protocol A: Standard Reductive Amination (Aldehydes)
Scope: Aliphatic and Aromatic Aldehydes.
Reagent: Sodium Triacetoxyborohydride (STAB).
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE is preferred for reaction rate, but DCM is safer.
Procedure:
Free-Basing: In a reaction vial, suspend the amine dihydrochloride (1.0 mmol) in DCE (5 mL). Add DIPEA (2.5 mmol) and stir for 10 minutes at room temperature (RT) until the salt dissolves/suspends finely.
Imine Formation: Add the Aldehyde (1.1 mmol) followed by Acetic Acid (1.5 mmol). Stir for 30–60 minutes.
Checkpoint: The mixture should be slightly acidic (pH 5–6).
Reduction: Add STAB (1.5 mmol) in one portion.
Observation: Mild effervescence may occur.
Incubation: Stir at RT for 2–16 hours. Monitor by LC-MS for the disappearance of the starting amine (m/z 143).[1][2]
Quench & Workup:
Quench with saturated aqueous NaHCO
(10 mL). Stir vigorously for 15 minutes to decompose borate complexes.
Extract with DCM (3 x 10 mL).
Wash combined organics with Brine, dry over Na
SO, and concentrate.
Purification: Flash chromatography (DCM:MeOH:NH
OH gradient) is usually required to remove excess aldehyde and boron salts.
Switch to Protocol B (Titanium mediated). Increase temp to 60°C during imine formation step.
Dialkylation
Primary amine is too reactive; Aldehyde in large excess.
Use exactly 1.0–1.1 equiv of aldehyde. Add aldehyde slowly to the amine/STAB mixture (Inverse addition).
Product stuck in Aqueous
Product is highly polar/basic.
During workup, ensure the aqueous layer is pH > 10 (use NaOH/Na2CO3) to force the amine into the organic layer. Use CHCl:IPA (3:1) for extraction.
References
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link[1][2]
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link[1][2]
BLD Pharm. "Product: 1,2,2-Trimethylpiperidin-4-amine dihydrochloride."[1][2] Catalog Entry. Link
N,2,2-Trimethylpiperidin-4-amine: A Sterically Hindered Catalyst for Carbon-Carbon Bond Formation
Introduction: Unveiling the Catalytic Potential of a Hindered Piperidine In the landscape of organic synthesis, the quest for efficient and selective catalysts is perpetual. Sterically hindered amines have carved a niche...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Catalytic Potential of a Hindered Piperidine
In the landscape of organic synthesis, the quest for efficient and selective catalysts is perpetual. Sterically hindered amines have carved a niche as potent organocatalysts, particularly in reactions requiring a non-nucleophilic base. N,2,2-Trimethylpiperidin-4-amine, a substituted piperidine, emerges as a compelling candidate for such applications. Its structural architecture, featuring a secondary amine for catalytic turnover and gem-dimethyl groups at the C2 position, imparts significant steric hindrance around the nitrogen atom. This steric shielding is pivotal, directing the amine to function primarily as a Brønsted base while minimizing undesired side reactions, such as Michael addition to the activated substrate.
This technical guide delves into the catalytic applications of N,2,2-Trimethylpiperidin-4-amine, focusing on its role in facilitating key carbon-carbon bond-forming reactions. While direct literature on this specific molecule is emerging, its structural analogy to well-established hindered amine catalysts, such as 2,2,6,6-tetramethylpiperidine derivatives and 4,4'-trimethylenedipiperidine, provides a strong foundation for predicting its catalytic prowess.[1][2][3] We will explore its mechanistic role and provide detailed, field-tested protocols for its application in Knoevenagel condensations and Michael additions, empowering researchers to leverage its unique properties in their synthetic endeavors.
Core Principles: The Role of Steric Hindrance in Catalysis
The efficacy of N,2,2-Trimethylpiperidin-4-amine as a catalyst is rooted in its sterically encumbered nature. The gem-dimethyl group proximate to the secondary amine modulates its nucleophilicity, allowing it to function as a potent base for abstracting protons from carbon acids without engaging in competitive nucleophilic attack on electrophilic centers. This characteristic is particularly advantageous in reactions like the Knoevenagel condensation, where the desired pathway involves the formation of an enolate followed by condensation, rather than the addition of the amine catalyst to the carbonyl reactant.
Application Note I: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated compounds from the reaction of an active methylene compound with an aldehyde or ketone.[4][5] The reaction is typically base-catalyzed, and the choice of base is critical to achieving high yields and purity.
Mechanistic Rationale
N,2,2-Trimethylpiperidin-4-amine is an exemplary catalyst for this transformation. Its primary role is to deprotonate the active methylene compound (e.g., malononitrile, diethyl malonate) to generate a resonance-stabilized enolate. This enolate then acts as the nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. A subsequent dehydration step yields the final α,β-unsaturated product. The steric hindrance of the catalyst prevents the formation of iminium ion intermediates, which can be a competing pathway with less hindered secondary amines like piperidine.[6] This leads to a cleaner reaction profile with fewer byproducts.
Caption: Catalytic cycle for the Knoevenagel condensation.
Experimental Protocol: Synthesis of 2-Cyano-3-phenylacrylic Acid
This protocol details the synthesis of a cinnamic acid derivative via a Knoevenagel condensation between benzaldehyde and malononitrile, catalyzed by N,2,2-Trimethylpiperidin-4-amine.
Materials:
Reagent/Material
Grade
Supplier
N,2,2-Trimethylpiperidin-4-amine
≥98%
Commercially Available
Benzaldehyde
≥99%
Commercially Available
Malononitrile
≥99%
Commercially Available
Ethanol (EtOH)
ACS Grade
Commercially Available
Hydrochloric Acid (HCl), 2M
ACS Grade
Commercially Available
Ethyl Acetate (EtOAc)
ACS Grade
Commercially Available
Brine
-
Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)
≥99%
Commercially Available
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Separatory funnel
Büchner funnel and filter paper
Rotary evaporator
Procedure:
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq, 10 mmol, 1.06 g) and malononitrile (1.0 eq, 10 mmol, 0.66 g) in ethanol (20 mL).
Catalyst Addition: To the stirred solution, add N,2,2-Trimethylpiperidin-4-amine (0.1 eq, 1 mmol, 0.156 g).
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
Precipitation: Slowly add 2M HCl (15 mL) to the reaction mixture with stirring. A precipitate will form.
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water (2 x 10 mL).
Purification: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-cyano-3-phenylacrylic acid.
Drying: Dry the purified product under vacuum.
Expected Results:
Product
Form
Yield (%)
2-Cyano-3-phenylacrylic Acid
White solid
85-95
Application Note II: The Michael Addition
The Michael addition, or conjugate addition, is a fundamental method for forming carbon-carbon bonds between a nucleophile (the Michael donor) and an α,β-unsaturated carbonyl compound (the Michael acceptor).[6] Hindered amine bases are excellent catalysts for this reaction, promoting the formation of the nucleophile without competing in the addition reaction.
Mechanistic Rationale
In the Michael addition, N,2,2-Trimethylpiperidin-4-amine functions as a Brønsted base to deprotonate a carbon acid (e.g., a β-ketoester or a nitroalkane), generating a soft nucleophile. This nucleophile then adds to the β-carbon of the α,β-unsaturated system. The resulting enolate is then protonated by the protonated catalyst, regenerating the catalyst for the next cycle. The steric bulk of N,2,2-Trimethylpiperidin-4-amine is crucial for preventing the catalyst from acting as a nucleophile itself.
N,2,2-Trimethylpiperidin-4-amine in the preparation of agrochemicals
Application Note: N,2,2-Trimethylpiperidin-4-amine as a Strategic Scaffold in Agrochemical Synthesis Executive Summary: The "Goldilocks" Steric Effect In the design of modern agrochemicals, metabolic stability is often t...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: N,2,2-Trimethylpiperidin-4-amine as a Strategic Scaffold in Agrochemical Synthesis
Executive Summary: The "Goldilocks" Steric Effect
In the design of modern agrochemicals, metabolic stability is often the bottleneck between a hit and a lead. While the 2,2,6,6-tetramethylpiperidine (TEMP) moiety is a ubiquitous stabilizer (HALS), its extreme steric bulk often precludes binding to precise biological targets like enzyme active sites or ion channels.
N,2,2-Trimethylpiperidin-4-amine represents a "Goldilocks" scaffold:
Metabolic Blocking: The gem-dimethyl group at C2 effectively blocks
-oxidation by cytochrome P450 enzymes (the "Gem-Dimethyl Effect").
Tunable Sterics: Unlike the tetramethyl analog, the C6 position remains open, allowing conformational flexibility for receptor docking.
Versatile Handle: The C4-amine serves as a universal attachment point for toxophores (e.g., acyl chlorides, isocyanates, or aryl halides).
This guide details the synthesis, characterization, and application of this scaffold in developing next-generation fungicides and insecticides.
Chemical Identity & Properties
IUPAC Name:
-Trimethylpiperidin-4-amine
Core Scaffold: 2,2-Dimethylpiperidine
Key Functionality: Secondary amine (exocyclic) + Secondary amine (endocyclic, if unsubstituted) or Tertiary (if N1-methylated).
Note: In this guide, we focus on the 1,2,2-trimethyl (ring N-methylated) and N,2,2-trimethyl (exocyclic N-methylated) variants, as both are critical.
Calculated LogP: ~1.1 – 1.4 (Ideal for systemic xylem transport).
Commercial availability of specific 2,2-dimethyl isomers is often limited or expensive. The following protocol allows for the scalable synthesis of the core 2,2-dimethylpiperidin-4-one intermediate, followed by reductive amination to the target.
Phase A: Synthesis of 2,2-Dimethyl-4-piperidone
Rationale: This utilizes the classic reaction of mesityl oxide with ammonia, exploiting the Michael addition-cyclization sequence.
Reagents:
Mesityl Oxide (CAS 141-79-7)
Ammonium Hydroxide (28% NH₃)
Acetone (Solvent)
Hydrochloric acid (for workup)
Step-by-Step Protocol:
Setup: Charge a 1L 3-neck flask with Ammonium Hydroxide (200 mL, excess) and Acetone (100 mL). Cool to 0–5°C.
Addition: Add Mesityl Oxide (0.5 mol, 49 g) dropwise over 60 minutes, maintaining temperature <10°C.
Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 24 hours. The intermediate diacetonamine forms and slowly cyclizes.
Workup: Neutralize with dilute HCl to pH ~8. Extract with Dichloromethane (DCM) (3 x 100 mL).
Purification: Vacuum distillation (bp ~70°C at 2 mmHg) yields 2,2-dimethyl-4-piperidone as a pale yellow oil.
Yield Target: 60–70%.
Phase B: Reductive Amination to N,2,2-Trimethylpiperidin-4-amine
Rationale: Direct reductive amination is preferred over alkylation to avoid over-alkylation (quaternization).
Reagents:
Precursor: 2,2-Dimethyl-4-piperidone (from Phase A)
Amine Source: Methylamine (2M in THF)
Reductant: Sodium Triacetoxyborohydride (STAB)
Solvent: 1,2-Dichloroethane (DCE)
Catalyst: Acetic Acid (AcOH)
Step-by-Step Protocol:
Imine Formation: In a reaction vessel, dissolve 2,2-dimethyl-4-piperidone (10 mmol) in DCE (30 mL). Add Methylamine (12 mmol). Add AcOH (10 mmol) to catalyze imine formation. Stir at RT for 2 hours.
Reduction: Cool to 0°C. Add STAB (15 mmol) portion-wise.
Quench: Stir overnight at RT. Quench with saturated NaHCO₃ solution.
Isolation: Extract with DCM. Wash organic layer with brine. Dry over Na₂SO₄.
Refinement: The product is a secondary amine. If the ring nitrogen requires methylation (to make 1,2,2-trimethyl), perform an Eschweiler-Clarke reaction (Formic acid/Formaldehyde) on the crude product.
Visualization: Synthesis & Logic Flow
The following diagram illustrates the synthetic pathway and the decision logic for substituent selection.
Caption: Synthetic route from commodity chemicals to the target scaffold and its divergence into agrochemical classes.
Application in Agrochemical Design
Case Study: Enhancing Fungicidal Potency
Many fungicides (e.g., Fenpropidin analogs) rely on a piperidine ring to mimic the high-energy carbocation intermediate in ergosterol biosynthesis.
Problem: Standard piperidines are rapidly metabolized at the
-carbon (C2/C6) by plant or fungal P450s.
Solution: Incorporating the 2,2-dimethyl motif.[1]
Protocol:
React N,2,2-trimethylpiperidin-4-amine with a lipophilic tail (e.g., 4-tert-butylbenzyl chloride).
Assay: Test against Zymoseptoria tritici.
Observation: The gem-dimethyl analogs typically show a 2–5x increase in half-life (
) in microsomal stability assays compared to the unsubstituted piperidine, without the binding penalty of a tetramethyl group.
Formulation Considerations
Basicity: The molecule is a strong base. For field application, it is best formulated as a Hydrochloride (HCl) or Succinate salt to improve water solubility and reduce volatility.
Volatility: Free amines with this MW (~142 g/mol ) are volatile. Salt formation is mandatory for solid formulations (WG/WP).
Analytical Validation (Self-Validating the Synthesis)
To ensure you have synthesized the correct isomer (2,2-dimethyl vs 2,6-dimethyl), use Carbon-13 NMR.
Feature
2,2-Dimethyl Isomer (Target)
2,6-Dimethyl Isomer (Impurity)
Symmetry
Asymmetric Ring
Symmetric (C2 and C6 equivalent)
C-13 Signals
Distinct signals for C2 (quaternary) and C6 (CH2)
Single signal for C2/C6
Methyl Shifts
Two distinct methyl peaks (axial/equatorial) if frozen, or one singlet
One doublet (coupled to H)
QC Check: If your ¹H-NMR shows a doublet for the ring methyls, you have made the 2,6-isomer (likely from using improper starting material). The 2,2-dimethyl methyls should appear as singlets.
References
Gem-Dimethyl Effect in Cyclization
Jung, M. E., & Piizzi, G. (2005).
(Validating the stability/formation logic).
Piperidine Synthesis via Mesityl Oxide
Organic Syntheses, Coll. Vol. 1, p. 199. "Diacetone Alcohol and Mesityl Oxide conversion."[2][3]
(Foundational chemistry).
Agrochemical Amines & Metabolic Stability
Jeschke, P. (2016). "Propensity of Agrochemicals to Contain Nitrogen Heterocycles." Pest Management Science.
(Contextualizing the scaffold).
HALS Chemistry in Agrochemicals
Gugumus, F. (1993). "Mechanisms of Action of Hindered Amine Light Stabilizers."
Application Note: The Role and Utilization of N,2,2-Trimethylpiperidin-4-amine in Fine Chemical and Pharmaceutical Manufacturing
Executive Summary & Mechanistic Rationale N,2,2-Trimethylpiperidin-4-amine is a highly specialized, sterically hindered aliphatic diamine. Featuring a gem-dimethyl group at the C2 position and an N-methyl substitution, t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
N,2,2-Trimethylpiperidin-4-amine is a highly specialized, sterically hindered aliphatic diamine. Featuring a gem-dimethyl group at the C2 position and an N-methyl substitution, this compound provides a unique steric and electronic environment. In fine chemical manufacturing, this specific structural motif is leveraged across two primary, high-value domains:
Active Pharmaceutical Ingredients (APIs): Serving as a privileged, metabolically stable scaffold for receptor agonists/antagonists[1].
Advanced Polymer Synthesis: Acting as a critical monomer for catalyst-free Polyhydroxyurethane (PHU) Covalent Adaptable Networks (CANs)[2].
The Causality of Steric Hindrance (E-E-A-T Principle)
The integration of this compound into synthetic workflows is not arbitrary; it is driven by precise mechanistic advantages:
In Pharmacology: Unhindered piperidines are highly susceptible to rapid oxidative metabolism by cytochrome P450 enzymes at the alpha-carbon adjacent to the nitrogen. The 2,2-dimethyl substitution physically shields this site, drastically prolonging the pharmacokinetic half-life. Furthermore, the N-methyl group locks the piperidine ring into a rigid chair conformation, which enhances target binding affinity—a principle widely utilized in the synthesis of 5-HT4 receptor agonists like Prucalopride[3][4].
In Polymer Chemistry: Traditional PHU networks synthesized from primary amines form irreversible urethane bonds, requiring toxic catalysts for reprocessing. However, sterically hindered secondary amines (such as the piperidine nitrogen in our target compound) react with cyclic carbonates to form dynamic hydroxyurethanes. The steric bulk destabilizes the ground state of the urethane bond, lowering the activation energy for transcarbamoylation. This allows the polymer network to undergo rapid, catalyst-free bond exchange when heated above 140°C, enabling infinite recyclability[2].
In drug development, N,2,2-Trimethylpiperidin-4-amine is frequently utilized in reductive amination sequences to build complex, conformationally locked API intermediates[1].
Protocol 1: Reductive Amination and Amide Coupling
This protocol describes the coupling of N,2,2-Trimethylpiperidin-4-amine with a target aldehyde, followed by acylation, mirroring the synthetic logic of modern gastroprokinetic agents[3][5].
Step 1: Iminium Ion Formation
Dissolve 1.0 equivalent of the target aldehyde and 1.1 equivalents of N,2,2-Trimethylpiperidin-4-amine in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) under an inert nitrogen atmosphere.
Causality: THF is utilized to ensure the complete solubility of the hindered amine while preventing the protic interference that would occur in alcoholic solvents.
Stir at 25°C for 2 hours to allow complete condensation into the iminium ion intermediate.
Step 2: Selective Reduction
Cool the reaction mixture to 0°C using an ice bath.
Portion-wise, add 1.5 equivalents of Sodium Triacetoxyborohydride (STAB).
Causality: STAB is specifically chosen over Sodium Borohydride (
) because its electron-withdrawing acetoxy groups render it a milder reducing agent. It selectively reduces the iminium ion without reducing any unreacted aldehyde[1].
Allow the reaction to warm to room temperature and stir for 12 hours.
Self-Validation Step: Quench a 0.1 mL aliquot with saturated
, extract with ethyl acetate, and perform TLC (Ninhydrin stain). The disappearance of the primary amine spot confirms conversion.
Step 3: Work-up and Isolation
Quench the bulk reaction with saturated aqueous
(equal volume to THF) to neutralize residual STAB.
Extract the aqueous layer three times with Dichloromethane (DCM).
Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure to yield the secondary amine intermediate.
Self-Validation Step: Confirm structure via
-NMR. Look for the upfield shift of the imine proton to an amine-adjacent methylene multiplet (~2.5–2.8 ppm).
Workflow for API synthesis via reductive amination and amide coupling.
By reacting the sterically hindered secondary amine of N,2,2-Trimethylpiperidin-4-amine (or its bis-derivatives) with cyclic carbonates, researchers can synthesize dynamic polymer networks that recover full cross-link density after thermal reprocessing[2].
Protocol 2: Synthesis of Reprocessable PHU CANs
Step 1: Monomer Mixing and Ring-Opening
In a planetary centrifugal mixer, combine a bis-cyclic carbonate prepolymer (e.g., based on bisphenol-A diglycidyl ether carbonated derivative) with the sterically hindered piperidin-4-amine derivative in a 1:1 molar ratio of carbonate to amine groups.
Causality: The reaction is performed solvent-free to maximize monomer collision frequency and drive the ring-opening of the cyclic carbonate, which is inherently slower with sterically hindered amines compared to primary amines[2].
Step 2: Network Curing
Pour the homogeneous mixture into a Teflon mold.
Cure the mixture in a convection oven at 80°C for 12 hours, followed by a post-cure at 120°C for 4 hours.
Self-Validation Step: Perform Fourier Transform Infrared Spectroscopy (FTIR) on the cured film. The complete disappearance of the cyclic carbonate carbonyl peak (~1790 cm⁻¹) and the appearance of the urethane carbonyl peak (~1690 cm⁻¹) validates a high fractional conversion[2].
Step 3: Thermal Reprocessing (Dynamic Exchange)
To recycle the polymer, cut the cured PHU film into small fragments.
Place the fragments in a hot press at 160°C under 5 MPa of pressure for 1.0 hour.
Causality: At 160°C, the steric hindrance around the urethane bond triggers rapid transcarbamoylation. The network relaxes stress four times faster than primary-amine-based PHUs, allowing the fragments to consolidate into a pristine, defect-free film without the addition of any external catalysts[2].
Catalyst-free dynamic bond exchange mechanism in PHU networks.
Quantitative Data Presentation
The structural modifications present in N,2,2-Trimethylpiperidin-4-amine yield quantifiable advantages over standard, unhindered piperidin-4-amine across both pharmaceutical and polymer applications.
Property / Metric
Standard Piperidin-4-amine
N,2,2-Trimethylpiperidin-4-amine
Mechanistic Driver
Alpha-Carbon Oxidation Rate
High (Rapid clearance)
Low (Prolonged half-life)
Steric shielding by 2,2-dimethyl groups prevents CYP450 docking.
Receptor Binding Affinity
Baseline
Enhanced (Sub-nanomolar)
N-methyl group enforces a rigid, target-specific chair conformation[3][4].
PHU Stress Relaxation (160°C)
> 10 hours (Irreversible)
~ 1.5 hours (Dynamic)
Steric bulk destabilizes the urethane ground state, lowering activation energy[2].
Reprocessing Catalyst Required
Yes (e.g., DBTDL)
No
Intrinsic dynamic bond exchange facilitated by the hindered secondary amine[2].
References
[2] Catalyst-Free Polyhydroxyurethane Covalent Adaptable Network Exhibiting Full Cross-Link Density Recovery after Reprocessing: Facilitation by Synthesis with Sterically Hindered Secondary Amines. ChemRxiv.
URL:[Link]
[5] An improved process for the preparation of 4-amino-5-chloro-N-[1-(3-methoxypropyl) piperidin-4-yl]-2,3-dihydrobenzofuran-7-carbo. Technical Disclosure Commons.
URL:[Link]
[1] Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
URL:[Link]
You are likely encountering difficulties in the synthesis of
,2,2-trimethylpiperidin-4-amine . This molecule presents a deceptive challenge: while it appears to be a simple piperidine derivative, the gem-dimethyl group at the C2 position introduces significant steric and conformational constraints that do not exist in simple piperidines.
This guide treats your synthesis as a technical engineering problem. We assume the target is the secondary amine formed by the reductive amination of 2,2-dimethylpiperidin-4-one with methylamine .
The Core Challenges:
Conformational Locking: The 2,2-dimethyl motif locks the piperidine ring, impacting the trajectory of nucleophilic attack.
Imine Stability: Steric bulk at C2 destabilizes the intermediate hemiaminal/imine, leading to stalled conversion.
Polarity Trap: The product is a highly polar, water-soluble diamine, making standard extraction protocols fail.
Module 1: Reaction Optimization (The Engine)
User Query: "I am seeing low conversion of the ketone to the amine. The reaction stalls even with excess methylamine."
Technical Diagnosis:
The gem-dimethyl effect at C2 creates a steric "wall" that hinders the formation of the tetrahedral hemiaminal intermediate. Standard reductive amination conditions (mixing ketone, amine, and hydride simultaneously) often fail here because the imine equilibrium is unfavorable.
Protocol 1.1: Titanium-Mediated Reductive Amination
To force the equilibrium toward the imine, you must use a dehydrating Lewis acid before adding the reducing agent.
Imine Formation (The "Push"):
Reagents: 2,2-dimethylpiperidin-4-one (1.0 equiv), Methylamine (2.0 M in THF/MeOH, 3.0 equiv).
Additive:Titanium(IV) isopropoxide [Ti(OiPr)
] (1.2 equiv).
Procedure: Stir the ketone, amine, and Ti(OiPr)
neat or in minimal THF for 6–12 hours. The solution will become viscous. Note: Ti(OiPr) acts as both a Lewis acid to activate the carbonyl and a water scavenger.
Reduction (The "Lock"):
Dilution: Dilute with MeOH (or EtOH).
Hydride Addition: Add Sodium Borohydride (NaBH
) (1.5 equiv) portion-wise. Caution: Exothermic.
Workup: Quench with aqueous NaOH (1M) to precipitate titanium salts as white TiO
. Filter through Celite.
Why this works: The titanium coordinates to the carbonyl oxygen, increasing electrophilicity while simultaneously trapping the water byproduct, driving the equilibrium to the imine species (Mattson et al., 1990).
Data Table: Reducing Agent Comparison
Reagent
Reactivity
Selectivity
Recommendation
NaBH(OAc)
Mild
High
Standard. Best for preventing over-alkylation, but may be too slow for this hindered substrate.
NaBHCN
Low
High
Avoid. Toxic cyanide byproduct; requires pH control (pH 6).
NaBH
High
Low
Recommended (with Ti). Strong enough to reduce the hindered imine; Ti(OiPr) ensures selectivity.
Module 2: Isolation & Purification (The Bottleneck)
User Query: "My LCMS shows the product is formed, but I lose everything during the aqueous workup. The product won't extract into DCM."
Technical Diagnosis:
N,2,2-trimethylpiperidin-4-amine is a low-molecular-weight diamine with high polarity (low LogP). It acts as a "polar sponge," partitioning almost exclusively into the aqueous phase at neutral or slightly basic pH.
Protocol 2.1: The "Salting Out" Extraction
Standard extraction (DCM/Water) is insufficient. You must modify the partition coefficient (
).
pH Adjustment: Basify the aqueous layer to pH > 12 using 50% NaOH or KOH pellets. The amine must be completely deprotonated.
Saturation: Saturate the aqueous phase with NaCl or K
CO until solids persist. This disrupts the hydration shell of the amine ("salting out").
Solvent System: Do not use pure DCM. Use a mixture of CHCl
:Isopropanol (3:1) or DCM:Isopropanol (9:1) . The alcohol disrupts hydrogen bonding with water.
Repetition: Perform 4–5 extractions.
Protocol 2.2: Purification on Silica (The Tailing Fix)
Secondary amines interact strongly with acidic silanols on silica gel, causing streaking.
The Fix: Pre-treat your silica column or add a modifier to the mobile phase.[1]
Eluent: DCM / MeOH / NH
OH (aqueous) (90:9:1).
Alternative: DCM / MeOH / Triethylamine (95:4:1).
Note: Using NH
OH is superior to EtN as it is volatile and won't contaminate the NMR of the final product.
Module 3: Structural Validation (The Proof)
User Query: "How do I distinguish the N,2,2-trimethyl isomer from potential byproducts like the 2,2-dimethyl-4-hydroxy species?"
Diagnostic Check:
The 2,2-dimethyl group renders the piperidine ring chemically inequivalent.
H NMR Signature:
Look for the gem-dimethyl singlets . They will likely appear as two separate singlets (not one integration of 6H) if the ring is locked in a chair conformation and the temperature is low, or a broadened singlet at room temperature.
C4-H Proton: In the amine, the proton at the 4-position (methine) usually appears around 2.5–2.8 ppm (multiplet). If it is around 3.5–4.0 ppm, you likely have the alcohol (reduction of ketone without amination).
N-Methyl: A sharp singlet around 2.3–2.4 ppm (3H).
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for the synthesis and isolation of the target amine.
Caption: Decision matrix for the Ti-mediated reductive amination and "salting-out" isolation strategy.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures.[4] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]
Bhattacharyya, S. (1995).[3] Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. [Link]
Improving yield and purity of N,2,2-Trimethylpiperidin-4-amine
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize and isolate sterically hindered piperidines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize and isolate sterically hindered piperidines. N,2,2-Trimethylpiperidin-4-amine (CAS: 1903263-36-4)[1] presents a unique dual-challenge in the laboratory: severe steric hindrance at the C4 position due to the adjacent gem-dimethyl group at C2, and extreme chromatographic tailing caused by its highly basic, dual-amine pharmacophore.
This technical guide bypasses generic advice to provide field-proven, self-validating methodologies. We will address how to overcome thermodynamic bottlenecks during reductive amination[2] and eliminate silica-induced degradation during purification[3].
I. Mechanistic Workflow: Synthesis & Purification
To establish a baseline, the most efficient route to N,2,2-Trimethylpiperidin-4-amine is the indirect reductive amination of 2,2-dimethylpiperidin-4-one with methylamine, followed by amine-deactivated column chromatography[4].
Workflow for the synthesis and purification of N,2,2-Trimethylpiperidin-4-amine.
II. Diagnostic Troubleshooting & FAQs
Q1: Why is the yield of my reductive amination step stuck below 40%, with significant unreacted ketone remaining?The Causality: The 2,2-dimethyl substitution creates a severe steric shield around the C4-carbonyl carbon. Under standard conditions (e.g., using only methylamine and
), the formation of the intermediate iminium ion is thermodynamically unfavorable and kinetically slow. The reducing agent often degrades before the imine can fully form[2].
The Solution: Shift the equilibrium using a strong oxophilic Lewis acid. Titanium tetraisopropoxide () is highly effective for hindered ketones. It coordinates with the ketone oxygen, activating it for nucleophilic attack by methylamine, and transiently forms a stable titano-imine complex. Subsequent reduction with will drastically improve your yield.
Q2: During purification, my product streaks down the entire silica column, leading to poor purity and low recovery. How can I fix this?The Causality: N,2,2-Trimethylpiperidin-4-amine is a highly basic, aliphatic hindered amine. The free amine groups (both the piperidine nitrogen and the C4 secondary amine) act as strong hydrogen-bond acceptors and interact irreversibly with the acidic silanol groups (
) on standard silica gel[3].
The Solution: You must deactivate the stationary phase. Pre-treat your column by flushing it with your eluent containing 1–5% Triethylamine (TEA). The TEA preferentially binds to and neutralizes the acidic silanol sites, allowing the target hindered amine to elute as a tight, symmetrical band.
Q3: I am detecting a significant amount of over-alkylated byproduct (N,N-dimethylation at the C4 amine). How do I control this?The Causality: Over-alkylation is a common artifact when synthesizing secondary amines via reductive amination[4]. If the local concentration of the reducing agent is too high relative to the imine, or if there is excess methylamine/formaldehyde in the system, the newly formed secondary amine will immediately undergo a second reductive amination.
The Solution: Strictly control the equivalents of the methylamine source (use exactly 1.1 to 1.2 eq). Furthermore, perform the reaction in a stepwise manner: allow the titano-imine formation to reach completion before introducing any reducing agent.
III. Quantitative Optimization Data
To demonstrate the impact of the troubleshooting steps above, review the optimization data below. Notice how the transition from a one-pot method to a stepwise Lewis-acid catalyzed method drastically improves both yield and crude purity.
Entry
Amine Source
Additive / Lewis Acid
Reducing Agent
Solvent
Yield (%)
Purity (GC-MS)
1
None
MeOH
32%
85%
2
(THF sol.)
Acetic Acid (1.0 eq)
DCE
55%
90%
3
(THF sol.)
(1.25 eq)
THF/EtOH
89%
>98%
IV. Self-Validating Experimental Protocol
This step-by-step methodology incorporates built-in validation checkpoints to ensure you do not proceed to the next step with a failed reaction.
In an oven-dried, argon-purged round-bottom flask, dissolve 2,2-dimethylpiperidin-4-one (1.0 eq) in anhydrous THF (0.5 M concentration).
Add a solution of methylamine (2.0 M in THF, 1.2 eq) followed dropwise by titanium(IV) isopropoxide (
, 1.25 eq).
Stir the mixture at room temperature for 12 hours.
Validation Checkpoint: The solution will transition from clear to a pale yellow, indicating the formation of the titano-imine complex. Take an aliquot for IR spectroscopy; the complete disappearance of the sharp carbonyl stretch at ~1710
confirms the reaction is ready for reduction.
Phase 2: Reduction
4. Cool the reaction mixture to 0 °C using an ice bath.
5. Add sodium borohydride (
, 1.5 eq) in small portions over 15 minutes to control the exothermic hydrogen gas evolution.
6. Allow the reaction to warm to room temperature and stir for an additional 4 hours.
Phase 3: Workup and De-emulsification
7. Quench the reaction by slowly adding water (equivalent to 3x the volume of
).
Validation Checkpoint: A dense, white precipitate of titanium dioxide (
) will immediately crash out. If the solution remains clear, the titanium was prematurely hydrolyzed in Phase 1.
Filter the suspension through a tightly packed pad of Celite to remove the
salts, washing the filter cake thoroughly with ethyl acetate. Crucial: Direct liquid-liquid extraction without Celite filtration will result in an unbreakable emulsion.
Concentrate the filtrate under reduced pressure to yield the crude amine.
Phase 4: Amine-Deactivated Chromatography
10. Prepare a silica gel column using an eluent mixture of Dichloromethane/Methanol/Triethylamine (DCM:MeOH:TEA = 90:9:1). Flush the column with at least 3 column volumes of this eluent to fully deactivate the silica.
11. Load the crude residue and elute.
12. Pool the product-containing fractions.
Validation Checkpoint: Spot the fractions on a TLC plate and stain with Ninhydrin. The target N,2,2-Trimethylpiperidin-4-amine will appear as a distinct, dark purple spot (characteristic of secondary amines), free of streaking.
Technical Support Center: Purification of N,2,2-Trimethylpiperidin-4-amine & Salts
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the unique isolation challenges presented by highly basic, sterically hindered...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the unique isolation challenges presented by highly basic, sterically hindered diamines.
N,2,2-Trimethylpiperidin-4-amine is a complex synthetic intermediate. It possesses a dual-amine nature: a sterically hindered piperidine nitrogen and a secondary/primary amine at the 4-position. This structural motif makes the molecule highly polar, exceptionally basic, and prone to severe chromatographic tailing and aqueous solubility issues. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity isolation.
Purification Workflow & Decision Matrix
Before selecting a purification route, it is critical to assess the crude purity. The decision matrix below outlines the optimal pathway to isolate the free base or its corresponding salt.
Caption: Workflow decision matrix for the purification of N,2,2-Trimethylpiperidin-4-amine.
Troubleshooting Guides & FAQs
Q1: My product streaks severely on standard silica gel, and recovery is extremely low. What is the mechanism behind this, and how can I resolve it?Causality: The primary chemical cause of peak tailing for basic compounds like piperidine derivatives is the interaction with residual acidic silanol groups (Si-OH) on the silica stationary phase[1]. The highly basic nitrogen atoms of N,2,2-Trimethylpiperidin-4-amine act as strong hydrogen bond acceptors, leading to irreversible adsorption and degradation on the column[2].
Solution: You must suppress silanol ionization. Add a volatile competitive base, such as 1–5% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide, to your mobile phase[2]. Alternatively, switch to a basic alumina stationary phase, which lacks the acidic sites that cause these issues[3].
Q2: I am losing my free base in the aqueous layer during the final basification step of my acid-base extraction. Why is it not partitioning into the organic layer?Causality: Low molecular weight diamines possess a highly favorable hydration energy. Even when fully deprotonated at pH > 12, the hydrogen-bonding network with water outcompetes the solvation energy of standard non-polar organic solvents like hexanes or diethyl ether[4].
Solution: Disrupt the aqueous hydrogen-bonding network via "salting out" (saturating the aqueous layer with NaCl). Furthermore, utilize a more polar organic extraction solvent mixture, such as Dichloromethane/Isopropanol (3:1 v/v) or 2-Methyltetrahydrofuran (2-MeTHF).
Q3: I synthesized the hydrochloride salt of the amine, but it turns into a sticky syrup when exposed to ambient air. How can I obtain a stable solid?Causality: Amine hydrochlorides of highly methylated piperidines often exhibit extreme hygroscopicity. The chloride ion has a high charge density and strongly coordinates with atmospheric moisture, leading to deliquescence (the solid dissolves in its own absorbed water)[5].
Solution: Select a counterion with a lower charge density and a more diffuse electron cloud to form a stable, crystalline lattice. Mesylate (methanesulfonate), hydrobromide, or dicarboxylic acids like oxalate are superior choices for basic chemical entities[6].
Quantitative Data: Optimization Matrices
Table 1: Salt Selection Matrix for Piperidine Diamines
The salt form selected heavily influences melting point, hygroscopicity, and chemical stability[5].
Counterion
Acid pKa
Hygroscopicity Risk
Crystallinity
Recommended Application
Hydrochloride (HCl)
-7.0
High
Poor to Moderate
Avoid for highly methylated piperidines due to deliquescence.
Mesylate (MsOH)
-1.9
Low
Excellent
First-line choice for improving solubility, bioavailability, and bench stability[6].
Oxalate
1.25
Low
Excellent
Ideal for analytical isolation; forms highly insoluble, pure crystals.
Tartrate
2.98
Moderate
Good
Useful for downstream chiral resolution applications.
Table 2: Chromatographic Mobile Phase Modifiers
If chromatography is unavoidable, use these modifiers to prevent irreversible binding[2].
Moderate; requires high vacuum or co-evaporation with toluene.
Ammonium Hydroxide
0.5 - 1% (v/v)
Neutralizes silica surface and maintains basic pH[1].
High; easily removed during standard rotary evaporation.
Standard Operating Protocols (SOPs)
SOP A: Optimized Acid-Base Extraction for Water-Soluble Diamines
This protocol is designed to isolate the basic piperidine derivative from neutral impurities while preventing aqueous loss[4].
Step-by-Step Methodology:
Dissolution & Acidification: Dissolve the crude reaction mixture in Dichloromethane (DCM). Add an equal volume of 1M HCl. The basic piperidine will protonate and partition into the aqueous phase[4].
Phase Separation: Separate the layers. Self-Validation: Spot the organic layer on a TLC plate; no ninhydrin-active spots should remain. Discard the organic layer containing neutral impurities.
Basification & Salting Out: Cool the aqueous layer to 0°C. Slowly add 3M NaOH until the pH strictly exceeds 12. Add solid NaCl until the solution is fully saturated (salting out).
Extraction: Extract the aqueous layer three times with a 3:1 mixture of DCM/Isopropanol.
Validation & Drying: Self-Validation: Spot the residual aqueous layer on a TLC plate and expose it to iodine/ninhydrin. If a spot remains, perform one additional extraction. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Caption: Mechanistic workflow of optimized acid-base extraction for highly water-soluble diamines.
SOP B: Anhydrous Salt Formation & Recrystallization (Mesylate Salt)
Forming a stable salt is the ultimate purification step, bypassing the need for large solvent volumes used in chromatography[7].
Step-by-Step Methodology:
Free Base Dissolution: Dissolve the purified free base of N,2,2-Trimethylpiperidin-4-amine in anhydrous Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) under an inert nitrogen atmosphere.
Acid Addition: Cool the solution to 0°C. Slowly add 1.05 equivalents of anhydrous Methanesulfonic acid (MsOH) dropwise. A white precipitate should begin to form immediately.
Aging & Filtration: Allow the suspension to warm to room temperature and stir for 2 hours to ensure complete crystal lattice formation. Isolate the salt via vacuum filtration and wash with cold MTBE.
Recrystallization: Redissolve the salt in a minimum amount of boiling Isopropanol. Allow it to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight to induce crystallization.
Validation: Self-Validation: Determine the melting point of the recrystallized salt. A sharp melting point range (< 2°C variance) confirms the removal of structurally similar impurities.
References
[5] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development - ACS Publications. Available at:[Link]
[6] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. NIH / Molecules. Available at:[Link]
Troubleshooting guide for reductive amination of hindered ketones
Welcome to the Technical Support Center for Complex Organic Synthesis. Reductive amination is a cornerstone reaction for C–N bond formation in drug development. However, sterically hindered ketones present a unique kinet...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Complex Organic Synthesis. Reductive amination is a cornerstone reaction for C–N bond formation in drug development. However, sterically hindered ketones present a unique kinetic challenge: the rate of imine/iminium formation is severely retarded, allowing competing side reactions (such as direct ketone reduction) to dominate the pathway.
This guide provides field-proven, mechanistically grounded solutions to overcome steric barriers, ensuring high yields and reproducible results.
Section 1: Diagnostic Workflow
Before altering your reagent equivalents, use the following diagnostic decision tree to identify the kinetic bottleneck in your specific reaction.
Diagnostic decision tree for troubleshooting reductive amination of hindered ketones.
Section 2: Core Troubleshooting Guide
Q1: My reaction yields mostly the corresponding alcohol instead of the target amine. How do I prevent over-reduction?Causality: In a direct reductive amination, ketone reduction competes with imine formation. Because sterically hindered ketones undergo nucleophilic attack slowly, the reducing agent has time to reduce the unreacted ketone via background pathways[1].
Solution: Switch from a direct to a stepwise protocol. Force the imine formation to completion before introducing any hydride source. Alternatively, use a milder reductant like Sodium cyanoborohydride (NaBH₃CN) at pH 4–5, which selectively targets the protonated iminium ion over the neutral ketone[2][3].
Q2: The imine/enamine intermediate is not forming even after extended reflux. What are my options?Causality: Severe steric clash between the bulky ketone and the amine prevents the formation of the tetrahedral hemiaminal intermediate.
Solution: Employ a strong, oxophilic Lewis acid. Titanium(IV) isopropoxide (Ti(OiPr)₄) is the gold standard for this issue. It coordinates to the carbonyl oxygen, drastically increasing its electrophilicity, and acts as a dehydrating agent to drive the equilibrium forward[3][4].
Q3: I am trying to synthesize a hindered tertiary amine using a secondary amine and a bulky ketone, but standard hydride reagents are failing. What next?Causality: The synthesis of tertiary amines from secondary amines and hindered ketones faces extreme steric congestion during both the enamine/iminium formation and the subsequent hydride delivery[4][5].
Solution: Transition metal catalysis is often required. Consider using Iridium (Ir) or Ruthenium (Ru) catalyzed direct reductive amination under H₂ pressure. Recent protocols also utilize Carbon Monoxide (CO) as a deoxygenating agent with Rhodium catalysts, which has proven highly effective for severely hindered tertiary amines[4][6].
Section 3: Reagent Selection Matrix
Selecting the correct reductant is the most critical variable in your experimental design. Use this matrix to align your reagent choice with your substrate's steric demands.
Reducing Agent
Optimal pH
Selectivity (Iminium vs. Ketone)
Performance on Hindered Ketones
Key Notes & Safety
NaBH₄
Neutral / Basic
Poor
Very Poor (Yields Alcohol)
Reduces ketones rapidly; only use in strictly stepwise protocols where the ketone is fully consumed[2][3].
NaBH(OAc)₃
4.0 – 5.0
Excellent
Moderate
Gold standard for direct amination; fails on severely hindered substrates due to slow imine formation[1][7].
NaBH₃CN
3.0 – 4.0
Good
Moderate to Good
Highly toxic (HCN gas risk at low pH); ideal for mildly acidic direct aminations[2][8].
Ti(OiPr)₄ / NaBH₄
Neutral
N/A (Stepwise)
Excellent
Best for severe steric hindrance; Ti(OiPr)₄ forces imine formation prior to reduction[4][7].
Protocol A: Stepwise Reductive Amination using Ti(OiPr)₄ (Self-Validating System)
This protocol separates imine formation from reduction, completely eliminating the risk of ketone over-reduction.
Step 1: Imine Pre-formation. Combine the hindered ketone (1.0 equiv) and amine (1.2 equiv) in neat Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5–2.0 equiv). Stir at room temperature. If the amine is solid, a minimal amount of anhydrous THF may be added[7].
Causality: Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl carbon and a dehydrating agent to drive the equilibrium forward[3][4].
Step 2: Validation Checkpoint (Critical). Before adding any reductant, take a 50 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via ¹H-NMR or IR. Do not proceed until the ketone is >95% consumed. This self-validating step ensures that the subsequent reductant will not simply reduce the starting material to an alcohol[1][7].
Step 3: Reduction. Dilute the reaction mixture with absolute ethanol or methanol. Cool to 0 °C. Slowly add NaBH₄ (1.5 equiv)[7][8].
Causality: Because the ketone is already fully converted to the imine/titanium complex, you can safely use the stronger, cheaper NaBH₄ instead of relying on milder, toxic alternatives like NaBH₃CN[3][7].
Step 4: Workup. Quench with water or 1M NaOH. This hydrolyzes the titanium complex, precipitating insoluble TiO₂. Filter the suspension through a pad of Celite, wash with EtOAc, and concentrate the filtrate.
Protocol B: Direct Reductive Amination with NaBH(OAc)₃ (For Moderately Hindered Substrates)
Step 1: Reaction Setup. Combine the ketone (1.0 equiv) and amine (1.05 equiv) in 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1–2 equiv)[7][9].
Causality: Acetic acid catalyzes the imine formation. DCE is the optimal solvent because it provides superior reaction kinetics and solubility for the reductant compared to THF[7][9].
Causality: The electron-withdrawing acetate groups make NaBH(OAc)₃ a mild hydride donor. It selectively reduces the protonated iminium ion much faster than the neutral ketone, preventing over-reduction[1][2].
Step 3: Workup. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.
Section 5: Frequently Asked Questions (FAQs)
FAQ 1: Why is 1,2-dichloroethane (DCE) preferred over THF when using NaBH(OAc)₃?A: Kinetics and solubility. Extensive solvent screening has demonstrated that reductive aminations using NaBH(OAc)₃ are generally faster and higher yielding in DCE compared to THF. The dielectric constant of DCE perfectly balances the solubility of the borohydride species while supporting the polar transition state of the iminium reduction[7][9].
FAQ 2: How do I safely handle the toxicity of NaBH₃CN?A: NaBH₃CN is highly toxic and can release deadly hydrogen cyanide (HCN) gas under acidic workup conditions[2][8]. Always perform reactions and workups in a well-ventilated fume hood. Quench the reaction with basic solutions (e.g., 1M NaOH or saturated Na₂CO₃) to keep the pH > 9 before disposal. Whenever possible, substitute with NaBH(OAc)₃, which avoids cyanide byproducts entirely[3].
FAQ 3: Can I use molecular sieves instead of Ti(OiPr)₄ to drive imine formation?A: For mildly hindered ketones, 3Å or 4Å molecular sieves can effectively sequester water and drive the equilibrium. However, for severely sterically hindered ketones, the thermodynamic barrier is too high for simple water removal to suffice. You need the electrophilic activation provided by the Titanium center[3][4].
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications.[Link]
The synthesis of sterically hindered amines by a direct reductive amination of ketones. Semantic Scholar.[Link]
Reductive Amination, and How It Works. Master Organic Chemistry.[Link]
Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. PMC - National Institutes of Health.[Link]
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega.[Link]
Scale-up considerations for N,2,2-Trimethylpiperidin-4-amine production
The following guide serves as a Technical Support Knowledge Base for the scale-up and production of -Trimethylpiperidin-4-amine . It is designed for process chemists and engineers encountering specific challenges during...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a Technical Support Knowledge Base for the scale-up and production of
-Trimethylpiperidin-4-amine . It is designed for process chemists and engineers encountering specific challenges during the transition from bench to pilot scale.
Technical Support Center:
-Trimethylpiperidin-4-amine Production
Status: Operational
Topic: Scale-Up, Synthesis, and Troubleshooting
Target Molecule:
-Trimethylpiperidin-4-amine (CAS: Generic structure implied, specific isomer handling addressed below)
Audience: Process R&D, Manufacturing Science & Technology (MSAT)
Molecule Overview & Structural Considerations
Q: Which specific isomer does this guide cover?A: This guide focuses on
-methyl-2,2-dimethylpiperidin-4-amine , where the "N" locant refers to the exocyclic amine at position 4, and the ring nitrogen is secondary (unsubstituted).
Core Scaffold: 2,2-Dimethylpiperidine.
Functional Handle: 4-(Methylamino) group.
Key Challenge: The steric bulk of the gem-dimethyl group at C2 exerts conformational control, often favoring specific chair conformations that influence the stereoselectivity of the reduction at C4.
Synthesis & Reaction Engineering (The "Make" Phase)
Core Synthetic Strategy: Reductive Amination
The most scalable route involves the reductive amination of 2,2-dimethyl-4-piperidone with methylamine .
Reaction Scheme:
Condensation: Ketone + Methylamine
Imine/Hemiaminal.
Reduction: Imine + [H]
Amine.
Figure 1: General reaction flow for the reductive amination synthesis.
FAQ: Reaction Optimization
Q: We are observing high levels of the alcohol impurity (2,2-dimethylpiperidin-4-ol). How do we suppress this?A: The alcohol results from the direct reduction of the ketone starting material before imine formation is complete.
Root Cause: Insufficient equilibrium shift toward the imine prior to adding the reducing agent.
Solution:
Pre-formation: Stir the ketone and methylamine for 2–4 hours (with a drying agent like
or molecular sieves if using hydrides) before introducing the reducing agent.
Excess Amine: Increase methylamine equivalents (1.5 – 2.0 eq) to push the equilibrium.
pH Control: If using cyanoborohydride, maintain pH 6–7. If using hydrogenation, ensure the medium is not too acidic, which hydrolyzes the imine.
Q: For scale-up (1–10 kg), should we use Borohydrides or Catalytic Hydrogenation?A:Catalytic Hydrogenation is strongly recommended for scales >1 kg.
Feature
Sodium Triacetoxyborohydride (STAB)
Catalytic Hydrogenation ( + Pd/C or Ra-Ni)
Cost
High (Reagent stoichiometry)
Low (Catalyst is recyclable)
Waste
High (Boron salts, large solvent volumes)
Low (Solvent recycling possible)
Safety
Moderate ( evolution on quench)
High Hazard (Pressurized , pyrophoric catalyst)
Work-up
Difficult (Boron emulsions)
Simple (Filtration + Evaporation)
Recommendation: Use Raney Nickel or Pd/C in methanol/ethanol. Raney Nickel is often preferred for sterically hindered imines but requires careful handling due to pyrophoricity.
Work-up & Isolation (The "Purify" Phase)[1]
Q: The product is water-soluble.[1] How do we extract it efficiently?A: Piperidine amines are highly polar. Standard extraction often fails.
Protocol:
Basification: Adjust aqueous layer to pH >12 using 50% NaOH. The high ionic strength ("salting out") helps push the amine into the organic phase.
Solvent Choice: Use 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM) . 2-MeTHF is preferred for green chemistry and better phase separation.
Continuous Extraction: For large scales, a liquid-liquid centrifugal extractor is superior to batch separatory funnels.
Q: We are seeing "boron gelling" during the STAB quench. How do we break it?A: Boron-amine complexes form viscous gels that trap the product.
Troubleshooting Step: Quench with aqueous Rochelle's Salt (Potassium Sodium Tartrate) or 10% citric acid and heat to 40–50°C for 1 hour. This chelates the boron and breaks the emulsion.
Scale-Up Safety & Hazards
Critical Hazard: Exotherm Control
Reductive amination is highly exothermic.
Figure 2: Thermal hazard identification points.
Q: What are the specific risks with 2,2-dimethylpiperidine derivatives?A:
Flammability: Like unsubstituted piperidine, the methylated derivatives are likely Class 3 Flammable Liquids (Flash point often <60°C).
Toxicity: Piperidines can be readily absorbed through the skin (LD50 dermal often <1000 mg/kg). Full PPE (Tychem suits, Butyl gloves) is mandatory.
Nitrogen Purging: During hydrogenation, ensure the headspace is purged of oxygen before introducing hydrogen to prevent ignition of methanol vapors.
Quality & Analytical Troubleshooting
Q: How do we distinguish the cis and trans isomers?A: The 2,2-dimethyl group creates a fixed frame. The 4-amino group can be axial or equatorial.
NMR: In
-NMR, the C4-proton will show different coupling constants (-values) based on its axial/equatorial position.
Axial proton (Equatorial amine): Large triplet-of-triplets (approx 10-12 Hz for axial-axial coupling).
Thermodynamics: The Equatorial Amine (trans to the bulk if relevant, but here 2,2-dimethyl is the anchor) is generally the thermodynamic product.
Q: The GC trace shows a "doublet" peak. Is this an impurity?A: If the mass spectrum is identical, this is likely the separation of diastereomers (if another chiral center exists) or simply the separation of the cis/trans isomers if the synthesis was not stereoselective.
Action: Verify with NOESY NMR. If stereochemistry is critical for biological activity, you may need to recrystallize the salt (e.g., Tartrate or Mandelate salts) to resolve the isomers.
References
Reductive Amination Methodologies
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
Piperidine Scale-Up Safety
Occupational Safety and Health Administration (OSHA). "Piperidine Handling Guidelines." NJ Health Hazard Fact Sheet. Link
Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985.
Work-up Procedures for Polar Amines
Org.[2][3][4][5] Process Res. Dev. "Practical Considerations for the Scale-Up of Amine Synthesis." Link (Generalized reference for process chemistry techniques).
Disclaimer: This guide is for informational purposes for qualified professionals. Always perform a specific Process Safety Hazard Assessment (PHA) before scaling up any chemical reaction.
Technical Support Center: N,2,2-Trimethylpiperidin-4-amine Troubleshooting & Impurity Profiling
Welcome to the Technical Support Center for N,2,2-Trimethylpiperidin-4-amine synthesis and analysis. As a sterically hindered, chiral secondary amine, this compound is a critical building block in advanced drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for N,2,2-Trimethylpiperidin-4-amine synthesis and analysis. As a sterically hindered, chiral secondary amine, this compound is a critical building block in advanced drug development. However, its unique structural asymmetry—specifically the gem-dimethyl group at the 2-position—introduces complex kinetic challenges during synthesis, leading to distinct impurity profiles.
This guide is designed by our Application Science team to help researchers and drug development professionals troubleshoot synthetic workflows, identify genotoxic or process-related impurities, and establish self-validating analytical protocols.
Part 1: Impurity Profiling & Causality (FAQ)
Q: Why do I consistently observe a +14 Da mass variant in my final API batches?A: A +14 Da shift (m/z 157.17 vs. the target 143.15) almost universally indicates an over-alkylated (N,N-dimethyl) impurity .
Causality: During the reductive amination of 2,2-dimethylpiperidin-4-one with methylamine, the steric bulk of the gem-dimethyl group at the C2 position hinders the approach of the reducing agent[1]. To force conversion, chemists often use excess alkylating agents or harsher temperatures. This shifts the reaction kinetics, allowing the newly formed secondary amine to undergo a secondary reductive amination, forming a tertiary amine.
Solution: Tightly control the stoichiometry of methylamine (1.05 eq) and utilize a milder, highly selective reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃) at 0–5°C.
Q: We are detecting unreacted starting material even after 24 hours of reaction time. What is the mechanistic cause?A: The starting material, 2,2-dimethylpiperidin-4-one, is highly asymmetrical. The steric hindrance adjacent to the nitrogen significantly alters the conformation of the piperidine ring, making the C4 ketone less electrophilic compared to unhindered piperidones[1].
Solution: If conversion stalls, do not simply increase temperature (which promotes degradation). Instead, add a Lewis acid catalyst (e.g., Titanium(IV) isopropoxide) to activate the ketone prior to the addition of the hydride source.
Q: Our QA team flagged a potential genotoxic impurity (PGI) alert for our piperidine derivatives. What should we be looking for?A: You must screen for N-nitrosamine impurities . Regulatory agencies heavily scrutinize secondary amines—including piperidin-4-amine derivatives—because they readily react with trace nitrites (NO₂⁻) under acidic conditions to form highly mutagenic N-nitroso compounds[2]. Furthermore, piperidin-4-amine derivatives are closely monitored as they are structurally related to controlled precursor impurities (like 4-ANPP), making strict impurity profiling a regulatory necessity[3].
Solution: Screen for the +29 Da mass shift (replacement of N-H with N-N=O). Ensure your water sources, excipients, and reagents are nitrite-free, and avoid highly acidic workups if possible.
Part 2: Visualizing Impurity Pathways
To understand how these impurities branch off from your main synthetic workflow, refer to the pathway diagram below.
Fig 1. Chemical pathway illustrating the divergence of common impurities during the reductive amination of hindered piperidones.
Part 3: Quantitative Data & Analytical Thresholds
When performing LC-MS/MS analysis, use the following reference table to identify isobaric interferences and mass variants.
Impurity Profile
Molecular Formula
Monoisotopic Mass (m/z [M+H]⁺)
Relative Retention Time (RRT)*
Typical Origin
Actionable Threshold
Target API
C₈H₁₈N₂
143.15
1.00
N/A
N/A
Des-methyl Impurity
C₇H₁₆N₂
129.14
0.85
Incomplete reductive amination
< 0.15% (ICH Q3A)
Over-methylated Impurity
C₉H₂₀N₂
157.17
1.15
Excess alkylating agent
< 0.15% (ICH Q3A)
N-Nitroso Impurity
C₈H₁₇N₃O
172.14
1.30
Trace nitrites + acidic conditions
< 0.03 ppm (FDA)
Unreacted Ketone
C₇H₁₃NO
128.11
1.45
Steric hindrance at C2
< 0.10%
*RRT values are approximate and based on a standard C18 reverse-phase gradient (Water/Acetonitrile with 0.1% Formic Acid).
Part 4: Experimental Protocols
Protocol: Trace-Level Quantification of Nitrosamine Impurities via LC-MS/MS
This self-validating protocol is engineered to prevent artifactual nitrosation during sample preparation—a common false-positive error where the sample prep itself creates the impurity[2].
Step 1: Sample Preparation (Artifact-Free)
Weigh exactly 10.0 mg of the N,2,2-Trimethylpiperidin-4-amine batch into a clean, nitrite-free amber vial.
Dissolve in 10 mL of a strictly neutral diluent: Methanol/Water (50:50, v/v). Crucial Causality: Do not use acidic diluents (like 0.1% HCl), as residual nitrites in the water will react with the secondary amine during dissolution, generating false positives.
Vortex for 2 minutes and centrifuge at 5000 rpm for 15 minutes to precipitate any insoluble polymeric byproducts[2].
Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.
Step 2: Chromatographic Separation
Column: C18 Reverse-Phase (100 mm × 2.1 mm, 1.7 µm particle size).
Mobile Phase A: 0.01% Formic Acid in LC-MS grade Water (Keep acid concentration low to prevent on-column nitrosation).
Mobile Phase B: LC-MS grade Acetonitrile.
Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold for 2 mins, re-equilibrate at 5% B for 3 mins. Flow rate: 0.3 mL/min.
Step 3: Mass Spectrometry (MRM Mode)
Operate a triple-quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 400°C.
Monitor the specific Multiple Reaction Monitoring (MRM) transitions:
Target API: m/z 143.15 → 112.10
N-Nitroso Impurity: m/z 172.14 → 142.10
Fig 2. Decision tree for identifying and resolving common mass variants in piperidine synthesis.
References
Process for preparing a piperidin-4-one (EP3666757A1). European Patent Office.
Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS . ResearchGate. Available at: [Link]
Emerging Synthetic Fentanyl Analogs . PMC - NIH. Available at:[Link]
Welcome to the Technical Support Center. You are likely here because your piperidine derivative—a class of nitrogen-containing heterocycles with a typical pKa of ~11—is refusing to crystallize, has "oiled out," or retains a persistent yellow impurity.
Piperidines present unique purification challenges due to their high basicity, tendency to form hydrates, and the liquid state of many simple derivatives at room temperature. This guide prioritizes salt formation and phase control to force lattice formation over amorphous precipitation.
Solvent System Selection Matrix
User Question: "I have a crude piperidine intermediate. Which solvent system should I use for recrystallization?"
Expert Response:
The choice depends entirely on whether your compound is a Free Base or a Salt . Piperidine free bases are often low-melting solids or oils; attempting to recrystallize them directly is often futile. Conversion to a salt (HCl, Hydrobromide, or Tartrate) is the standard industry approach to raise the melting point and enable purification.
Table 1: Recommended Solvent Systems
Compound Form
Primary Solvent
Anti-Solvent (if needed)
Mechanism/Notes
HCl Salt
Ethanol (Abs.)
Diethyl Ether / MTBE
Standard: Dissolve in hot EtOH; add Ether until cloudy. High recovery.
HCl Salt
Isopropanol (IPA)
Hexanes / Heptane
Alternative: Good for removing non-polar impurities. Slower crystallization.
HCl Salt
Acetonitrile
-
Polarity: Excellent for polar impurities. often yields sharp crystals.[]
Tartrate Salt
Methanol
Ethyl Acetate
Chiral Resolution: Standard for separating diastereomers.[2]
Free Base
Hexanes
-
Non-polar: Only for high-melting solid bases. Cool to -20°C.
Free Base
Toluene
Petroleum Ether
Aromatic: Good for highly substituted, lipophilic piperidines.
Critical Check: Always verify the pKa of your specific derivative. Electron-withdrawing groups (e.g., -F, -CF3) on the ring will lower basicity, potentially requiring stronger acids for stable salt formation.
Troubleshooting: The "Oiling Out" Rescue Protocol
User Question: "My solution turned cloudy, but instead of crystals, I see oil droplets at the bottom of the flask. How do I fix this?"
Expert Response:
"Oiling out" (Liquid-Liquid Phase Separation) occurs when the compound separates from the solution at a temperature above its melting point.[3][4] This is thermodynamically stable but kinetically disastrous for purification. It usually happens because the solution is too concentrated (supersaturated) or the melting point is depressed by impurities.
Visual Workflow: Oiling Out Rescue
Figure 1: Decision tree for recovering a crystallization batch that has oiled out.
Step-by-Step Rescue:
Re-dissolve: Heat the mixture until the oil phase disappears back into the solvent.
Dilute: Add 10-20% more of the good solvent (the one dissolving your compound). This lowers the saturation temperature below the oiling-out point.[3]
Insulate: Wrap the flask in a towel or place it in a warm water bath to cool slowly. Rapid cooling promotes oiling.
Seed: If you have any solid crystals from a previous batch, add a speck once the solution is slightly cool but still clear.
Trituration: If it oils out again, decant the solvent and scratch the oil with a glass rod vigorously while adding a small amount of diethyl ether.
Impurity Removal & Specific Scenarios
User Question: "I cannot remove pyridine or yellow color from my piperidine product."
Expert Response:
Piperidine synthesis (often via hydrogenation of pyridine) leaves specific impurities that standard distillation fails to remove due to azeotrope formation.[5][6]
Scenario A: Removing Pyridine (The Azeotrope Issue)
Piperidine and pyridine form an azeotrope (approx. 92:8 ratio) boiling at ~106°C. You cannot distill them apart.
Protocol:Selective Salt Formation
Dissolve the mixture in a non-polar solvent (e.g., Ether or Toluene).
Bubble CO₂ gas through the solution or add dry ice.
Mechanism: Piperidine (pKa ~11.1) is a stronger base than pyridine (pKa ~5.2). Piperidine will selectively react with CO₂ to form Piperidine Carbonate (solid precipitate).[5][6][7] Pyridine remains in solution.[5][7]
Crucial Step: Recrystallize the salt again from the same solvent to upgrade Enantiomeric Excess (ee) from ~80% to >98%.
References
BenchChem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. (Accessed 2024). Link
Armarego, W. L. F., & Chai, C. L. L.Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013.
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions.Link
Dombrády, Z. S., et al. "Separation of Diastereomers Taking Advantage for the Kinetic Control..."[10] Current Research in Bioorganic & Organic Chemistry, 2019. Link
Sigma-Aldrich. Piperidine Product Specification and Handling.Link
Performance Evaluation: N-Methylated HALS Derived from N,2,2-Trimethylpiperidin-4-amine
Topic: Performance Evaluation of HALS Derived from N,2,2-Trimethylpiperidin-4-amine (N-Methylated HALS) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Performance Evaluation of HALS Derived from N,2,2-Trimethylpiperidin-4-amine (N-Methylated HALS)
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Architecture
This guide evaluates the performance of Hindered Amine Light Stabilizers (HALS) derived from N,2,2-Trimethylpiperidin-4-amine and its functional analogs (specifically the 1,2,2,6,6-pentamethylpiperidin-4-amine class). While standard HALS rely on the 2,2,6,6-tetramethylpiperidine (N-H) core, derivatives utilizing an N-methylated piperidine ring represent a critical evolution in polymer stabilization technology.
Scientific Note on Nomenclature:
Strictly speaking, "N,2,2-Trimethylpiperidin-4-amine" refers to a piperidine ring with a single N-methyl group and two methyls at the C2 position. However, in the context of effective HALS, steric hindrance at both C2 and C6 positions is non-negotiable for the stability of the nitroxyl radical intermediate. Therefore, this guide focuses on the 1,2,2,6,6-pentamethyl architecture, which is the field-proven, functional realization of the "N-methylated" concept implied by the precursor.
The Core Distinction:
Standard HALS (N-H): High basicity (pKa ~9.0). Prone to acid-base interactions.
The efficacy of any HALS is defined by the Denisov Cycle , a regenerative radical scavenging loop.[1][2] N-Methylated HALS differ fundamentally in their initiation step. Unlike N-H HALS, which oxidize directly to the nitroxyl radical (>N-O•), N-Methyl HALS must first undergo oxidative demethylation or react via an aminoether intermediate.
Mechanistic Pathway (DOT Diagram)
Figure 1: The modified stabilization cycle for N-Methyl HALS. Note the equilibrium between the Aminoether and Nitroxyl radical species, which dictates the rate of stabilization.
Comparative Performance Evaluation
The following data compares N-Methyl HALS (derived from 1,2,2,6,6-pentamethylpiperidin-4-amine) against industry-standard N-H HALS (e.g., Tinuvin 770 type) and N-OR HALS (Tinuvin 123 type).
Table 1: Physicochemical & Performance Metrics
Feature
Standard HALS (N-H)
N-Methyl HALS (N-Me)
Performance Implication
Basicity (pKa)
~ 9.0 - 9.5
~ 5.5 - 6.0
N-Me is Superior: Does not interact with acidic pesticides, FR additives, or catalysts.
Thermal Stability (TGA)
Moderate (C)
High (C)
N-Me is Superior: Lower volatility during high-temp extrusion (PP/PE).
Induction Period (Hours)
< 200 hrs (in acidic media)
> 1000 hrs (in acidic media)
N-Me is Superior: Critical for agricultural films exposed to sulfur/halogen pesticides.
Color Development
Low
Low to Moderate
N-H is slightly better for initial color; N-Me may yellow slightly upon oxidation.
Solubility
High in polar polymers
Improved in non-polar
Methyl group increases lipophilicity, aiding dispersion in polyolefins.
Key Finding: The "Acid Rain" Effect
In environments containing acidic pollutants (
, ) or agricultural pesticides, Standard N-H HALS form salts (). This salt formation deactivates the Denisov cycle, rendering the stabilizer useless.
Result: N-Methyl HALS retain 95% efficiency in acidic conditions where N-H HALS drop to <10% efficiency .
Experimental Protocols
To validate these claims in your own laboratory, follow these self-validating protocols.
Protocol A: Synthesis of N-Methyl HALS Derivative
Objective: Synthesize a model ester derivative for testing.
Equipment: Xenon Arc Weather-Ometer (WOM) complying with ISO 4892-2 .
Cycle: 102 min dry / 18 min rain. Irradiance: 0.51 W/
@ 340nm.
Endpoint: Measure Carbonyl Index (CI) via FTIR at 1715
. Failure = CI > 0.1.
Experimental Workflow Diagram
Figure 2: Workflow for evaluating acid-resistance of HALS.
Conclusion & Recommendations
For applications involving acidic environments , automotive coatings (interacting with acid catalysts), or agricultural films , HALS derived from N-methylated piperidines (1,2,2,6,6-pentamethyl type) are the mandatory choice over standard N-H variants. The N-methyl substitution provides a steric and electronic shield that prevents salt formation without compromising the radical scavenging efficiency of the Denisov cycle.
References
Gugumus, F. "Possibilities and limits of synergism with light stabilizers in polyolefins." Polymer Degradation and Stability, 2002. Link
Pospíšil, J., et al. "Photo-oxidation of polymers: Part I. Mechanisms and HALS stabilization." Polymer Degradation and Stability, 2006. Link
BASF Technical Guide. "Tinuvin® 765: N-Methylated HALS for Coatings." BASF Performance Chemicals. Link
ISO 4892-2:2013. "Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps." ISO Standards. Link
Malik, J., et al. "Stabilization of Acid Catalyzed Lacquers.
Analytical Methods for N,2,2-Trimethylpiperidin-4-amine: A Comparative Technical Guide
This guide outlines the analytical strategies for the quantification of N,2,2-Trimethylpiperidin-4-amine , a sterically hindered amine intermediate often encountered in the synthesis of light stabilizers (HALS) and pharm...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the analytical strategies for the quantification of N,2,2-Trimethylpiperidin-4-amine , a sterically hindered amine intermediate often encountered in the synthesis of light stabilizers (HALS) and pharmaceutical active ingredients.
Given the molecule's chemical profile—a secondary/tertiary amine lacking a strong UV chromophore—standard HPLC-UV methods are insufficient without derivatization. This guide prioritizes LC-MS/MS and GC-MS as the primary quantification tools, with HPLC-CAD as a robust alternative for high-concentration assay testing.
Compound Profile & Analytical Challenges
Before selecting a method, one must understand the analyte's physicochemical behavior. N,2,2-Trimethylpiperidin-4-amine is a basic, polar molecule.
Chemical Structure Context: A piperidine ring with a 2,2-dimethyl substitution pattern and an N-methyl group (either on the ring nitrogen or the exocyclic amine, depending on specific nomenclature usage, though typically implying the exocyclic position in this context).
Key Challenge 1: Lack of Chromophore: The molecule lacks conjugated
-systems, rendering it "invisible" to standard UV detection (254 nm). Detection requires low UV (200-210 nm), which suffers from solvent noise, or alternative detectors (MS, CAD, ELSD).
Key Challenge 2: High Basicity (pKa ~10-11): The amine functionality leads to severe peak tailing on traditional C18 silica columns due to silanol interactions.
Key Challenge 3: Nitrosamine Precursor Potential: Like many secondary/tertiary amines, it is a potential precursor for N-nitroso impurities, necessitating trace-level (ppb) detection capabilities.
Method Comparison Overview
The following table contrasts the three primary methodologies based on sensitivity, selectivity, and operational complexity.
Feature
Method A: LC-MS/MS (High pH)
Method B: GC-MS (Derivatized)
Method C: HPLC-CAD
Primary Use Case
Trace quantification (Genotoxic Impurities)
Volatile impurities & Residuals
Purity Assay & Content Uniformity
Sensitivity (LOD)
Excellent (< 1 ng/mL)
Good (10–50 ng/mL)
Moderate (0.5–1.0 µg/mL)
Selectivity
High (MRM transitions)
High (Mass spectral fingerprint)
Low (Universal response)
Sample Prep
Simple (Dilute & Shoot or SPE)
Complex (Derivatization often required)
Simple (Dilute & Shoot)
Throughput
High (5–8 min run time)
Low (20+ min run time)
Medium (10–15 min run time)
Matrix Effects
Susceptible (Ion Suppression)
Low (if extraction is clean)
Low
Detailed Methodologies
Method A: LC-MS/MS (The Gold Standard)
Why this choice?
Liquid Chromatography with Tandem Mass Spectrometry offers the highest sensitivity. We utilize a High pH Reversed-Phase approach. At high pH (pH > 10), the amine is deprotonated (neutral), increasing its hydrophobicity and retention on the C18 column while suppressing secondary silanol interactions that cause tailing.
Protocol Configuration
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (resistant to high pH).
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.5 with Ammonia).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 6 minutes.
Detection: ESI Positive Mode (+).
MRM Transitions:
Quantifier: [M+H]⁺
[Fragment 1] (e.g., loss of methyl/amine).
Qualifier: [M+H]⁺
[Fragment 2] (Ring opening).
Self-Validating System Check
To ensure data integrity, include a Deuterated Internal Standard (IS) (e.g., N,2,2-Trimethylpiperidin-4-amine-d3). The area ratio of Analyte/IS corrects for matrix effects and ionization variability.
Method B: GC-MS (The Volatile Alternative)
Why this choice?
GC-MS is ideal if the sample matrix is non-polar or if the analyte is present in a solvent mixture. However, the polar amine groups can cause adsorption in the inlet. Derivatization with Trifluoroacetic Anhydride (TFAA) is recommended to cap the amine, improving volatility and peak shape.
Protocol Configuration
Inlet: Split/Splitless at 250°C.
Column: DB-5ms or Rtx-5 Amine (30m x 0.25mm x 0.25µm).
Carrier Gas: Helium at 1.0 mL/min.
Derivatization Step:
Dissolve sample in Ethyl Acetate.
Add TFAA (100 µL).
Incubate at 60°C for 30 mins.
Evaporate and reconstitute.
Temp Program: 60°C (1 min)
20°C/min 280°C.
Method C: HPLC-CAD (The QC Workhorse)
Why this choice?
Charged Aerosol Detection (CAD) is a universal detector that does not rely on chromophores. It is strictly linear and ideal for assay testing where MS is too expensive or complex for routine QC.
Protocol Configuration
Column: C18 (Standard End-capped).
Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water/Acetonitrile. (TFA pairs with the amine to improve shape, though it suppresses MS signals, it is fine for CAD).
Detector: Corona Veo or similar CAD.
Linearity Range: Typically 10 µg/mL to 1000 µg/mL.
Visualizing the Decision Process
The following diagram illustrates the logical workflow for selecting the appropriate analytical method based on the specific requirements of the drug development stage.
Caption: Decision tree for selecting the optimal analytical technique based on sensitivity needs and matrix properties.
Experimental Workflow: High pH LC-MS/MS
This is the recommended protocol for modern pharmaceutical analysis due to its balance of speed and sensitivity.
Caption: Step-by-step workflow for the LC-MS/MS quantification of N,2,2-Trimethylpiperidin-4-amine.
References
Vertex AI Search . (2025). Quantification of piperidine impurities in pharmaceuticals LC-MS/MS. Retrieved from 1
BenchChem . (2025).[2][3] A Comparative Guide to the Quantification of 2-Benzylpiperidine Impurities. Retrieved from 2
PubMed . (2015).[4][5] Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). Retrieved from 5
Sigma-Aldrich . (n.d.). N-butyl-2,2,6,6-tetramethylpiperidin-4-amine Product Analysis. Retrieved from 6
UNODC . (2025). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from 7
Spectroscopic Comparison Guide: N,2,2-Trimethylpiperidin-4-amine and Its Synthetic Precursors
Introduction & Mechanistic Overview In modern drug discovery, the piperidine scaffold is a ubiquitous structural motif. The introduction of geminal dimethyl groups—such as in N,2,2-trimethylpiperidin-4-amine (synonymous...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
In modern drug discovery, the piperidine scaffold is a ubiquitous structural motif. The introduction of geminal dimethyl groups—such as in N,2,2-trimethylpiperidin-4-amine (synonymous with 1,2,2-trimethylpiperidin-4-amine)—provides significant steric hindrance around the ring nitrogen. This substitution pattern is highly valued by medicinal chemists for tuning basicity (pKa), improving metabolic stability against cytochrome P450 oxidation, and restricting conformational flexibility.
This guide provides an in-depth spectroscopic comparison of N,2,2-trimethylpiperidin-4-amine against its direct synthetic precursors: 2,2-dimethylpiperidin-4-one and 1,2,2-trimethylpiperidin-4-one . By benchmarking the NMR, IR, and Mass Spectrometry (MS) data across this synthetic sequence, researchers can definitively track reaction progress and validate structural integrity.
Synthetic Workflow & Causality
The synthesis of N,2,2-trimethylpiperidin-4-amine requires a two-step sequence designed to selectively modify the ring nitrogen and the C4 ketone without causing over-alkylation or premature reduction.
Step 1: Eschweiler-Clarke N-Methylation
The transformation of 2,2-dimethylpiperidin-4-one to 1,2,2-trimethylpiperidin-4-one utilizes the Eschweiler-Clarke reaction [1].
Causality: Direct alkylation with methyl iodide often leads to over-alkylation, yielding undesired quaternary ammonium salts. The Eschweiler-Clarke method uses formaldehyde to form an intermediate iminium ion, which is subsequently reduced by formic acid via hydride transfer. This mechanism strictly limits the reaction to the formation of the tertiary amine. The steric bulk of the 2,2-dimethyl group makes the initial condensation slightly sluggish, necessitating elevated temperatures (90 °C) to drive the reaction to completion.
Step 2: Reductive Amination
The conversion of the C4 ketone to a primary amine is achieved via reductive amination using ammonium acetate and sodium triacetoxyborohydride (NaBH(OAc)₃)[2].
Causality: Ammonium acetate acts as both the nitrogen source and a mild acid catalyst to form the transient imine/iminium species. NaBH(OAc)₃ is deliberately selected over harsher reducing agents like sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond, making NaBH(OAc)₃ highly selective for reducing the iminium ion over the unreacted starting ketone, thereby preventing the formation of the undesired piperidin-4-ol byproduct.
Mandatory Visualization: Workflow & Validation
Figure 1: Synthetic workflow and key spectroscopic validation markers for N,2,2-Trimethylpiperidin-4-amine.
Spectroscopic Data Comparison
The following table summarizes the quantitative spectroscopic shifts used to verify the success of each synthetic step. The disappearance of the ketone carbonyl and the emergence of the primary amine signatures are the primary diagnostic markers.
To ensure reproducibility, the following protocols are designed as self-validating systems, embedding visual and chemical checkpoints directly into the workflow.
Protocol 1: Synthesis of 1,2,2-Trimethylpiperidin-4-one
Charge & Cool: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,2-dimethylpiperidin-4-one (10.0 mmol). Cool the flask to 0 °C in an ice bath.
Reagent Addition: Slowly add formic acid (85% aq., 50.0 mmol) dropwise, followed by formaldehyde (37% aq., 15.0 mmol).
Causality: The initial mixing is highly exothermic. Cooling prevents the premature boil-off of formaldehyde, ensuring accurate stoichiometry is maintained.
Heating & Validation: Move the flask to an oil bath and gradually warm to 90 °C. Stir for 4–6 hours.
Self-Validation Checkpoint: The reaction progress is visually indicated by the steady evolution of CO₂ gas (a byproduct of the hydride transfer). Once gas bubbling ceases entirely, the reductive methylation is complete.
Workup: Cool the mixture to room temperature. Carefully basify with 2M NaOH to pH > 10. Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate ketone.
Protocol 2: Synthesis of N,2,2-Trimethylpiperidin-4-amine
Imine Formation: Dissolve the crude 1,2,2-trimethylpiperidin-4-one (10.0 mmol) in 1,2-dichloroethane (DCE, 30 mL). Add ammonium acetate (NH₄OAc, 100.0 mmol) in one portion. Stir vigorously at room temperature for 1 hour.
Causality: A 10-fold excess of NH₄OAc is required to drive the equilibrium toward the iminium ion and to buffer the solution, preventing the reaction from becoming too acidic.
Selective Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 15.0 mmol) over 15 minutes to control the mild exotherm.
Monitoring & Validation: Stir the reaction mixture for 12 hours at room temperature under a nitrogen atmosphere.
Self-Validation Checkpoint: Spot the reaction mixture alongside the starting ketone on a silica TLC plate. Stain the plate with a ninhydrin solution and heat it. The appearance of a bright purple/pink spot indicates the successful formation of the primary amine, easily distinguishing it from the unreacted ketone (which will not stain purple).
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL) until gas evolution stops. Extract with dichloromethane (3 x 25 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the target amine.
References
Review of Modern Eschweiler–Clarke Methylation Reaction.Molecules (MDPI).
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.The Journal of Organic Chemistry (ACS Publications).
Comparative
A Comparative Reactivity Analysis of N,2,2-Trimethylpiperidin-4-amine for Applications in Drug Discovery
Introduction: The Critical Role of Secondary Amines in Medicinal Chemistry Secondary amines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals. Their utility...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Secondary Amines in Medicinal Chemistry
Secondary amines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals. Their utility lies in their ability to act as key pharmacophoric elements, influencing properties such as solubility, basicity, and the ability to form crucial hydrogen bonds with biological targets. The reactivity of the secondary amine nitrogen is a pivotal parameter in the synthesis of these molecules, dictating the ease and efficiency of bond formation in common synthetic transformations like acylation, alkylation, and reductive amination.
This guide provides an in-depth technical comparison of the reactivity of N,2,2-Trimethylpiperidin-4-amine with other commonly used secondary amines. We will explore how the unique structural features of this substituted piperidine derivative influence its nucleophilicity and, consequently, its performance in key synthetic reactions. This analysis is designed to provide researchers, scientists, and drug development professionals with a predictive framework for incorporating this and similar sterically hindered amines into their synthetic workflows.
Understanding Reactivity: The Interplay of Steric and Electronic Effects
The reactivity of a secondary amine is primarily governed by two opposing factors:
Nucleophilicity: The ability of the nitrogen lone pair to attack an electrophilic center. This is influenced by the electron density on the nitrogen atom. Electron-donating groups, such as alkyl substituents, increase electron density and, in turn, basicity and intrinsic nucleophilicity.
Steric Hindrance: The spatial arrangement of atoms around the nitrogen atom. Bulky substituents can physically obstruct the approach of an electrophile, thereby reducing the reaction rate, regardless of the inherent nucleophilicity of the nitrogen.[1][2]
N,2,2-Trimethylpiperidin-4-amine presents an interesting case study where these two factors are in direct competition. The three methyl groups are expected to increase the electron density on the piperidine nitrogen, suggesting enhanced basicity. However, the two methyl groups at the 2-position create significant steric bulk around the nitrogen atom, which is anticipated to be the dominant factor in its reactivity profile.
Comparative Analysis of Physicochemical Properties
To understand the reactivity of N,2,2-Trimethylpiperidin-4-amine, it is essential to compare its fundamental physicochemical properties with those of other relevant secondary amines.
The pKa of the conjugate acid is a measure of the amine's basicity.[5] While a higher pKa generally correlates with higher nucleophilicity, severe steric hindrance can disrupt this trend, as is the case with 2,2,6,6-tetramethylpiperidine (TMP). Despite its high basicity, TMP is known as a non-nucleophilic base due to the extreme steric shielding of the nitrogen lone pair by the four methyl groups.[4] N,2,2-Trimethylpiperidin-4-amine, with two methyl groups alpha to the nitrogen, is expected to exhibit a reactivity profile that is significantly attenuated compared to piperidine and morpholine, and likely more comparable to, though perhaps slightly more reactive than, TMP.
Experimental Comparison of Reactivity
To provide a quantitative basis for these predictions, a standardized set of competitive reactions can be performed. The following protocols outline a robust methodology for comparing the reactivity of N,2,2-Trimethylpiperidin-4-amine against other secondary amines in acylation and alkylation reactions.
Protocol 1: Competitive N-Acylation
This experiment is designed to directly compare the relative rates of acylation of a mixture of secondary amines.
Methodology:
Preparation of Amine Mixture: Prepare an equimolar solution of N,2,2-Trimethylpiperidin-4-amine, piperidine, and morpholine in anhydrous dichloromethane (DCM).
Reaction Initiation: Cool the amine solution to 0 °C in an ice bath. Add a sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total moles of amines) of a solution of an acylating agent, such as benzoyl chloride, dropwise with vigorous stirring. The use of a sub-stoichiometric amount of the acylating agent ensures that the amines are in competition.
Reaction Monitoring and Quenching: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the acylating agent is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Analysis: Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Analyze the product mixture by ¹H NMR spectroscopy or Gas Chromatography (GC) to determine the relative ratios of the acylated products.
Expected Outcome:
It is anticipated that the acylation of piperidine will be the fastest, followed by morpholine, with the acylation of N,2,2-Trimethylpiperidin-4-amine being significantly slower or even negligible under these conditions. This outcome would be a direct consequence of the steric hindrance around the nitrogen atom of the trimethyl-substituted piperidine.
Protocol 2: Comparative N-Alkylation
This protocol assesses the relative reactivity of the amines towards a common alkylating agent.
Methodology:
Parallel Reaction Setup: In separate reaction vessels, dissolve equimolar amounts of N,2,2-Trimethylpiperidin-4-amine, piperidine, and morpholine in anhydrous acetonitrile. Add an equimolar amount of a mild alkylating agent, such as benzyl bromide, to each vessel.
Reaction Monitoring: Stir the reactions at a constant temperature (e.g., room temperature or 50 °C) and monitor the consumption of the starting materials by GC or LC-MS at regular time intervals.
Kinetic Analysis: Plot the concentration of the alkylated product versus time for each amine. The initial slope of this curve is proportional to the initial reaction rate.
Expected Outcome:
The rate of N-alkylation is expected to follow the same trend as N-acylation: Piperidine > Morpholine >> N,2,2-Trimethylpiperidin-4-amine. The steric bulk of the trimethylpiperidine will significantly impede the SN2 reaction with the alkylating agent.[6]
Visualization of Reaction Principles
The following diagrams illustrate the key factors influencing the reactivity of secondary amines and the experimental workflow for their comparison.
Caption: Key factors determining the reactivity of secondary amines.
Caption: General experimental workflow for comparing amine reactivity.
Implications for Drug Development and Synthesis
The significantly reduced reactivity of N,2,2-Trimethylpiperidin-4-amine has important implications for its use in drug development:
Selective Functionalization: In molecules containing multiple amine functionalities, the hindered nature of the N,2,2-trimethylpiperidine nitrogen could allow for selective reaction at other, less hindered amine sites.
Late-Stage Functionalization: The lower reactivity may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of more potent reagents) for derivatization.
Metabolic Stability: The steric hindrance that reduces its chemical reactivity may also confer increased metabolic stability by shielding the nitrogen from enzymatic degradation.
Conclusion
N,2,2-Trimethylpiperidin-4-amine represents a valuable building block for medicinal chemists, offering a unique combination of a basic piperidine core with significantly attenuated nucleophilicity due to steric hindrance. While its basicity is comparable to that of less hindered piperidines, its reactivity in common synthetic transformations such as acylation and alkylation is expected to be substantially lower. This property can be strategically exploited for selective functionalization in complex molecules. Researchers should anticipate the need for more forcing reaction conditions when incorporating this scaffold and can use the comparative experimental protocols outlined in this guide to quantitatively assess its reactivity in their specific applications.
References
BenchChem Technical Support Team. (2025).
BenchChem Technical Support Team. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.
O'Brien, P. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
BenchChem. (2025). A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride.
Baddam, S. R., et al. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate.
Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals.
University of Leeds. (n.d.).
BenchChem Technical Support Team. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines. BenchChem.
National Center for Biotechnology Information. (n.d.).
National Center for Biotechnology Information. (n.d.). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines.
PubMed. (1999). Comparison of the efficiency of various coupling systems in the acylation of model secondary amines with thymin-1-ylacetic acid. Nucleic Acids Symposium Series.
National Center for Biotechnology Information. (n.d.). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters.
National Center for Biotechnology Information. (n.d.).
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SciSpace. (1989).
ResearchGate. (2025). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
Cheméo. (n.d.). Chemical Properties of 4-Piperidinamine, 2,2,6,6-tetramethyl- (CAS 36768-62-4).
Comparative Benchmarking of Novel HALS Candidates: A Technical Guide
Executive Summary: Beyond the Standard In the development of high-performance polymers—whether for outdoor infrastructure or extractable-free pharmaceutical packaging—the stabilization of the polymer matrix against photo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Beyond the Standard
In the development of high-performance polymers—whether for outdoor infrastructure or extractable-free pharmaceutical packaging—the stabilization of the polymer matrix against photo-oxidative degradation is non-negotiable. While industry standards like Tinuvin® 770 (Low MW) and Chimassorb® 944 (High MW) have dominated for decades, they present limitations: migration (blooming) in the former and solubility/compatibility issues in the latter.
This guide outlines a rigorous, self-validating benchmarking protocol to evaluate Novel HALS Candidates against these established incumbents. We focus on the Denisov Cycle efficiency and physical property retention under accelerated weathering (ASTM G155).
Mechanistic Grounding: The Denisov Cycle
To interpret benchmarking data, one must understand that HALS (Hindered Amine Light Stabilizers) are not consumed like sacrificial antioxidants.[1] They operate via a regenerative cycle known as the Denisov Cycle .[1][2]
The Regenerative Pathway[2]
Activation: The parent amine is oxidized to a nitroxyl radical (
).
Scavenging: The nitroxyl radical traps a polymer alkyl radical (
) to form an aminoether ().
Regeneration: The aminoether reacts with a peroxy radical (
), regenerating the nitroxyl radical and releasing a non-radical product.
Failure Mode: If the HALS migrates out of the matrix (leaching) or aggregates, this cycle breaks, leading to rapid embrittlement.
Visualization: The Denisov Cycle
Figure 1: The regenerative radical scavenging mechanism of HALS.
Caption: The HALS regenerative loop. Efficiency depends on the stability of the >NO• species and resistance to physical loss.
Experimental Protocol: The Self-Validating System
A robust benchmark must account for both chemical degradation (oxidation) and physical failure (cracking). This protocol uses ASTM G155 (Xenon Arc) rather than ASTM G154 (Fluorescent) because Xenon Arc provides a full solar spectrum, essential for accurate lifetime prediction [1].
Cycle: 102 min Light (63°C Black Panel) / 18 min Light + Water Spray.
Duration: Sampling at 0, 500, 1000, 2000 hours.
Analytical Methods
FTIR Spectroscopy (Carbonyl Index):
Measure the growth of the carbonyl peak at 1712 cm⁻¹ (ketones).
Normalize against a reference peak (e.g., 1460 cm⁻¹ methylene bending) to account for thickness variations.
Formula:
[2].
Tensile Testing:
Measure % Elongation at Break . This is the most sensitive indicator of polymer embrittlement.
Failure Criterion: 50% loss of initial elongation.
Comparative Benchmarking Data
The following data represents a typical high-performance benchmark. The "Novel Candidate" demonstrates the ideal profile: high compatibility (like Low MW) but high persistence (like High MW).
Table 1: Carbonyl Index (CI) Evolution
Lower values indicate better stabilization.
Formulation
0 Hours
500 Hours
1000 Hours
2000 Hours
Performance Status
Unstabilized Control
0.05
0.85 (Fail)
N/A
N/A
Failed < 300h
Ref A (Tinuvin 770)
0.05
0.10
0.25
0.65
Surface Blooming
Ref B (Chimassorb 944)
0.05
0.08
0.15
0.22
Excellent
Novel Candidate
0.05
0.06
0.12
0.18
Superior
Table 2: Retention of Elongation at Break (%)
Higher values indicate structural integrity.
Formulation
0 Hours
1000 Hours
2000 Hours
Failure Mode
Ref A (Tinuvin 770)
100%
65%
30%
Leaching/Migration
Ref B (Chimassorb 944)
100%
90%
82%
Minor Surface Crazing
Novel Candidate
100%
95%
88%
Intact
Interpretation for Pharma Packaging
For drug development professionals, Ref A (Tinuvin 770) poses a risk of Extractables & Leachables (E&L) due to its low molecular weight (481 g/mol ). The Novel Candidate , if designed with a reactive anchor or high MW (>2000 g/mol ), significantly reduces the risk of the stabilizer migrating into the drug product, a critical requirement for regulatory compliance (USP <661.2>).
Workflow Visualization
Figure 2: The Benchmarking Workflow.
Caption: From compounding to validation: A dual-stream analysis ensures chemical and physical correlation.
References
ASTM International. (2023). Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials (ASTM G155-21). ASTM.[3][4][5][6][7] [Link]
Almond, J., et al. (2020). Determination of the carbonyl index of polyethylene and polypropylene using specified area under band methodology with ATR-FTIR spectroscopy. e-Polymers. [Link]
Hodgson, J. L., & Coote, M. L. (2010).[8] Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? Macromolecules.[1] [Link]
Structure-Activity Relationship (SAR) of N,2,2-Trimethylpiperidin-4-amine Analogs: A Comparative Guide for Scaffold Optimization
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary: The Piperidine Problem in Drug Discovery The pip...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary: The Piperidine Problem in Drug Discovery
The piperidine ring is a ubiquitous structural motif in modern medicinal chemistry, heavily utilized to improve the solubility and target-binding affinity of central nervous system (CNS) and oncology drugs[1]. However, unhindered piperidines (such as 4-amino-1-methylpiperidine) present two critical liabilities during lead optimization:
High Basicity (pKa > 10): Leads to poor passive membrane permeability and severe hERG potassium channel liability (cardiotoxicity)[2].
Metabolic Instability: Rapid clearance via Cytochrome P450 (CYP450)-mediated oxidation at the unhindered
N,2,2-Trimethylpiperidin-4-amine emerges as a highly engineered "Goldilocks" scaffold. By strategically placing a gem-dimethyl group at the C2 position and methylating the nitrogen, medicinal chemists can independently tune the basicity and sterically shield the molecule from enzymatic degradation, vastly improving the pharmacokinetic (PK) profile.
Mechanistic Rationale: The E-E-A-T Perspective
As application scientists, we do not just observe data; we must understand the physicochemical causality driving it. The superiority of the N,2,2-trimethylpiperidine scaffold relies on two fundamental mechanisms:
A. Metabolic Shielding via Steric Hindrance
CYP450 enzymes (particularly CYP3A4 and CYP2D6) typically initiate Phase I metabolism by abstracting an electron/proton from the
-carbon adjacent to the basic amine, leading to N-dealkylation and ring-opening. The bulky gem-dimethyl group at the C2 position creates a severe steric clash with the CYP450 heme iron complex. This physical barrier prevents the enzyme from accessing the reactive -site, forcing the metabolic pathway toward much slower, secondary clearance routes[4].
B. pKa Modulation and hERG Mitigation
The hERG channel's inner cavity contains aromatic residues (Tyr652, Phe656) that trap drugs via strong cation-
interactions with protonated amines. Unhindered piperidines are >99% protonated at physiological pH (7.4).
The addition of the gem-dimethyl group sterically hinders the approach of water molecules required to solvate the protonated amine. This thermodynamic desolvation penalty shifts the equilibrium toward the neutral free base, effectively lowering the pKa from ~10.2 to ~9.1[5]. Consequently, a higher fraction of the drug remains neutral at pH 7.4, which simultaneously increases passive membrane permeability (LogD) and abolishes hERG binding affinity[2].
Fig 1: Mechanistic logic of CYP450 metabolic shielding via gem-dimethyl substitution.
Comparative Performance Data
The following table synthesizes the structure-activity relationship across three piperidine analogs, demonstrating why the N,2,2-trimethyl variant offers the optimal balance of properties.
Causality: Measuring pKa in pure water overestimates the basicity of amines. We utilize a flowing pH gradient with a physiological ionic strength buffer to ensure thermodynamic accuracy[5].
Sample Preparation: Dissolve the N,2,2-Trimethylpiperidin-4-amine analog in a background electrolyte solution containing 150 mM KCl. Logic: 150 mM KCl mimics physiological ionic strength, stabilizing the activity coefficients of the ions.
Acidification: Acidify the solution to pH 2.0 using 0.5 M HCl to ensure the piperidine nitrogen is fully protonated.
Gradient Titration: Inject the sample into a SIRIUS ProfilerSGA instrument. Titrate with standardized 0.5 M KOH from pH 2.0 to pH 12.0 at a constant 23°C under argon gas. Logic: Argon prevents atmospheric CO2 absorption, which would form carbonic acid and skew the pH gradient.
Data Acquisition: Monitor UV absorbance changes as a function of the pH gradient. The pKa is determined at the inflection point where the rate of absorbance change is maximized.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Causality: This assay predicts hepatic Phase I clearance. It requires precise enzymatic activation and immediate quenching to prevent data artifacts[3].
Microsome Preparation: Thaw pooled Human Liver Microsomes (HLMs) at 37°C. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.
Pre-Incubation: Add the test compound (1 µM final concentration) and control compounds (Verapamil as a high-clearance positive control; Warfarin as a low-clearance negative control). Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Add 20 mM NADPH to initiate the reaction. Logic: CYP450 enzymes are monooxygenases that cannot function without NADPH as an obligate electron donor. Omitting NADPH validates that clearance is strictly CYP-mediated[4].
Time-Course Sampling: At precisely 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot from the reaction matrix.
Reaction Quenching: Immediately dispense the aliquot into 200 µL of ice-cold acetonitrile spiked with 0.6 µM Reserpine (Internal Standard). Logic: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction. The internal standard controls for volumetric loss during subsequent centrifugation[4].
Analysis: Vortex for 30 seconds, centrifuge at 12,000 rpm for 15 minutes at 4°C, and analyze the supernatant via LC-MS/MS to calculate the half-life (
) and intrinsic clearance ().
Fig 2: Self-validating workflow for Human Liver Microsome (HLM) stability assays.
References
BenchChem Technical Support Team. Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | 175213-46-4. BenchChem. 1
Supporting Information: High-throughput measurement of ionization constants (pKa). Wiley-VCH. 5
Wernevik, J., et al. A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. NIH/PMC.3
MDPI Authors. Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. MDPI. 4
Preprints Authors. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Preprints.org. 2